Thalidomide-O-amido-PEG-C2-NH2
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2-aminoethoxy)ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O7/c20-6-8-29-9-7-21-15(25)10-30-13-3-1-2-11-16(13)19(28)23(18(11)27)12-4-5-14(24)22-17(12)26/h1-3,12H,4-10,20H2,(H,21,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTCFDNGMVCDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Thalidomide-O-amido-PEG-C2-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-amido-PEG-C2-NH2 is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation (TPD). It serves as a fundamental building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. This molecule incorporates the well-characterized E3 ubiquitin ligase ligand, thalidomide (B1683933), connected to a polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine. This amine group provides a versatile conjugation point for the attachment of a target-binding ligand, thereby creating a heterobifunctional PROTAC. The core function of this compound within a PROTAC is to recruit the Cereblon (CRBN) E3 ubiquitin ligase, initiating a cascade of events that leads to the selective degradation of a protein of interest. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data from relevant studies, detailed experimental protocols, and visualizations of the key biological pathways and experimental workflows.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs assembled using this compound operate by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1] The mechanism is a cyclical process that can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule, by virtue of its two distinct ligands, simultaneously binds to the target protein of interest (POI) and the Cereblon (CRBN) E3 ubiquitin ligase. This results in the formation of a transient ternary complex (POI-PROTAC-CRBN). The PEG-C2 linker plays a crucial role in this step, providing the appropriate length and flexibility to allow for a productive association between the POI and CRBN.
-
Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase (in this case, the CRL4-CRBN complex) is brought into close proximity with the POI. This proximity facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins. The proteasome unfolds and proteolytically degrades the target protein into small peptides.
-
Recycling of the PROTAC: After the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding to a new target protein and E3 ligase, thereby acting catalytically to induce the degradation of multiple copies of the target protein.
Quantitative Analysis of PROTAC Efficacy
| PROTAC Target | E3 Ligase Ligand | Linker Type | Linker Length (atoms, approx.) | DC50 (nM) | Dmax (%) | Reference |
| BTK | Thalidomide | PEG | ~13 | 0.8 | ~95 | T. Zorba et al., 2018 |
| SHP2 | Thalidomide | PEG | ~12 | 6.02 | >90 | Z. Zhou et al., 2021[2] |
Table 1: Representative Degradation Data for Thalidomide-based PROTACs with PEG Linkers. This table showcases the degradation efficiency of PROTACs with similar structural motifs to those that would be synthesized from this compound. The data highlights that potent, sub-nanomolar to low nanomolar degradation can be achieved.
Detailed Experimental Protocols
The characterization of a PROTAC's mechanism of action involves a series of well-established biochemical and cellular assays.
Western Blot for Protein Degradation Assessment
This is the most common method to quantify the extent of target protein degradation.
Methodology:
-
Cell Culture and Treatment: Plate the cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a specified period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the PROTAC-dependent interaction between the target protein and the E3 ligase.
Methodology:
-
Cell Culture and Treatment: Culture cells to a high confluency. Treat the cells with the PROTAC at an effective concentration and a vehicle control for a shorter period (e.g., 2-4 hours). It is often beneficial to pre-treat cells with a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex and prevent degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared lysates with an antibody against either the target protein or the E3 ligase (e.g., anti-CRBN) overnight at 4°C. A control immunoprecipitation with a non-specific IgG should be performed in parallel.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blot Analysis: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer. Analyze the eluates by Western blotting, probing for the presence of the other component of the ternary complex (e.g., if you immunoprecipitated the target protein, blot for CRBN, and vice versa).
Conclusion
This compound is a valuable and versatile chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its straightforward reactivity and the well-characterized function of the thalidomide moiety make it an attractive choice for researchers developing novel protein degraders. The mechanism of action of PROTACs synthesized from this building block relies on the formation of a productive ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. A thorough understanding of this mechanism, coupled with robust experimental validation using techniques such as Western blotting and co-immunoprecipitation, is essential for the successful development of this promising therapeutic modality.
References
The Architect of Degradation: A Technical Guide to Thalidomide-O-amido-PEG-C2-NH2 in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond mere inhibition to induce the selective degradation of target proteins. This technical guide provides an in-depth exploration of a key building block in this technology: Thalidomide-O-amido-PEG-C2-NH2 . We will dissect its fundamental role as a Cereblon (CRBN) E3 ligase ligand, detail its integration into the PROTAC architecture, and provide comprehensive experimental protocols for the synthesis and evaluation of the resulting protein degraders. This document serves as a core resource for researchers aiming to leverage this powerful tool in their drug discovery and development endeavors.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs hijack the cell's natural ubiquitin-proteasome system to tag the POI for degradation.
Thalidomide and its derivatives have emerged as highly effective E3 ligase ligands, specifically recruiting the Cereblon (CRBN) component of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex. Their favorable drug-like properties, including smaller size and good cell permeability, make them a popular choice in PROTAC design.
This compound: A Versatile Building Block
This compound is a pre-functionalized chemical moiety that streamlines the synthesis of PROTACs. It consists of:
-
A Thalidomide Moiety: This serves as the high-affinity "warhead" for the CRBN E3 ligase.
-
A PEG-C2 Linker: A short polyethylene (B3416737) glycol (PEG) linker provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex. The linker's composition can significantly influence the PROTAC's efficacy, solubility, and cell permeability.
-
A Terminal Amine Group (-NH2): This functional group provides a readily available reactive handle for conjugation to a POI ligand, typically through amide bond formation.
Mechanism of Action: Orchestrating Protein Degradation
The PROTAC incorporating the this compound moiety orchestrates a catalytic cycle of protein degradation, as illustrated in the signaling pathway below.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Presentation
While specific quantitative data for PROTACs utilizing the precise This compound linker is not extensively available in the public domain, the following tables present representative data for thalidomide-based PROTACs with similar short PEG linkers targeting common cancer-related proteins like Bruton's tyrosine kinase (BTK) and Bromodomain-containing protein 4 (BRD4). This data illustrates the typical parameters used to evaluate PROTAC efficacy.
Table 1: Representative Degradation Efficacy of Thalidomide-Based PROTACs
| Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | Cereblon | PEG-based | 1.1 | ~90 | Ramos |
| BRD4 | Cereblon | PEG-based | 5 | >95 | 22Rv1 |
| Disclaimer: The data presented is for illustrative purposes and is derived from published studies on PROTACs with similar structural motifs. Actual values for a PROTAC using this compound will be target and cell-line dependent. |
Table 2: Representative Binding Affinities
| Compound | Assay Type | Binding Affinity (KD or IC50 in nM) |
| Thalidomide to CRBN | TR-FRET | IC50: 22.4 |
| Pomalidomide to CRBN | TR-FRET | IC50: 6.4 |
| Disclaimer: Binding affinities can vary based on the specific assay conditions and protein constructs used. |
Experimental Protocols
Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating this compound to a POI ligand containing a carboxylic acid functional group via amide bond formation.
Caption: Workflow for PROTAC synthesis.
Materials:
-
This compound
-
POI ligand with a carboxylic acid (POI-COOH)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
HPLC-grade water and acetonitrile (B52724) with 0.1% trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the POI-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Confirm the identity and purity of the PROTAC by NMR and high-resolution mass spectrometry (HRMS).
Western Blot for PROTAC-Mediated Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation).
-
In-Cell Ubiquitination Assay (NanoBRET™)
This assay detects the PROTAC-induced ubiquitination of the target protein in live cells.
Materials:
-
Cells co-expressing the POI fused to NanoLuc® luciferase and HaloTag®-ubiquitin
-
PROTAC of interest
-
NanoBRET™ Nano-Glo® Substrate
-
HaloTag® NanoBRET™ 618 Ligand
Procedure:
-
Cell Preparation: Transfect cells with the appropriate expression vectors for the NanoLuc-POI and HaloTag-ubiquitin fusions.
-
Assay Plate Setup: Plate the transfected cells in a white, 96-well assay plate.
-
Ligand and Substrate Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the ratio indicates proximity between the POI and ubiquitin, signifying ubiquitination.
Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters of ternary complex formation.
Materials:
-
Purified recombinant POI
-
Purified recombinant CRBN E3 ligase complex
-
PROTAC
-
ITC instrument
Procedure:
-
Binary Binding Experiments:
-
Titrate the PROTAC into the POI solution to determine the KD of the PROTAC-POI interaction.
-
Titrate the PROTAC into the CRBN solution to determine the KD of the PROTAC-CRBN interaction.
-
-
Ternary Complex Formation Experiment:
-
Saturate the POI with the PROTAC and titrate this binary complex into the CRBN solution.
-
Alternatively, saturate the CRBN with the PROTAC and titrate this binary complex into the POI solution.
-
-
Data Analysis:
-
Analyze the binding isotherms to determine the thermodynamic parameters for each interaction.
-
Calculate the cooperativity factor (α), which indicates the extent to which the binding of one protein to the PROTAC influences the binding of the other.
-
Conclusion
This compound is a valuable and versatile tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its pre-activated amine-terminated linker facilitates a streamlined synthesis process, enabling the rapid development of novel protein degraders. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive evaluation of these next-generation therapeutics. While the optimal linker length and composition are target-dependent and require empirical determination, the principles and methodologies outlined herein provide a solid foundation for advancing the field of targeted protein degradation.
The Architect of Targeted Protein Degradation: A Technical Guide to Thalidomide-O-amido-PEG-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in drug discovery, moving beyond simple inhibition to induce the selective degradation of target proteins. At the core of this technology are heterobifunctional molecules composed of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This technical guide delves into the specifics of a crucial building block in PROTAC development: Thalidomide-O-amido-PEG-C2-NH2 . This synthetic E3 ligase ligand-linker conjugate, incorporating the well-characterized Cereblon (CRBN) ligand thalidomide (B1683933), has become a valuable tool for researchers crafting novel protein degraders. This document will explore its rational design, provide a plausible synthetic route, detail its role in the PROTAC mechanism, and present key physicochemical data.
Physicochemical and Quantitative Data
The following tables summarize the key quantitative data for this compound and its common salt forms. These properties are critical for its application in synthesis and biological assays.
Table 1: Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₂N₄O₇ | [1] |
| Molecular Weight | 418.40 g/mol | [1] |
| CAS Number | 2022182-59-6 | [1] |
| Appearance | White to off-white solid | [2] |
| Canonical SMILES | O=C(NCCOCCN)COC1=CC=CC(C(N2C(CC3)C(NC3=O)=O)=O)=C1C2=O | [1] |
Table 2: Properties of the Hydrochloride Salt
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₃ClN₄O₇ | [2] |
| Molecular Weight | 454.86 g/mol | [2] |
| CAS Number | 2204226-02-6 | [2] |
Table 3: Solubility Data (Hydrochloride Salt)
| Solvent | Solubility | Recommendations | Source |
| DMSO | 125 mg/mL (274.81 mM) | Sonication is recommended | [3] |
| Water | 100 mg/mL (219.85 mM) | Sonication is recommended | [3] |
| Formulation | 4 mg/mL (8.79 mM) in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Sonication is recommended | [3] |
Mechanism of Action: The PROTAC Signaling Pathway
This compound serves as the E3 ligase-recruiting component of a PROTAC. The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4-DDB1 E3 ubiquitin ligase complex.[4] By being linked to a ligand for a protein of interest (POI), the resulting PROTAC induces the formation of a ternary complex between the POI and CRBN.[5] This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[5]
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols: Synthesis of this compound
While solid-phase synthesis offers an efficient route for generating PROTAC libraries, a solution-phase approach is also feasible for producing the title compound.[6][7] The following protocol outlines a plausible multi-step synthesis based on established organic chemistry principles.
Materials and Reagents:
-
4-Hydroxythalidomide
-
tert-Butyl (2-bromoethyl)carbamate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Silica (B1680970) gel for column chromatography
Step 1: Synthesis of tert-Butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethyl)carbamate
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-Butyl (2-bromoethyl)carbamate (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60°C and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.
Step 2: Synthesis of 4-((2-Aminoethoxy)methyl)isoindoline-1,3-dione (this compound)
-
Dissolve the Boc-protected intermediate from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 2-4 hours, monitoring the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and TFA.
-
Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the final product, this compound. The product can be further purified by chromatography if necessary.
Note: For the hydrochloride salt, after deprotection, the residue can be dissolved in a minimal amount of methanol (B129727) and treated with a solution of HCl in diethyl ether to precipitate the salt.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the proposed solution-phase synthesis of this compound.
Caption: Proposed solution-phase synthesis workflow.
Conclusion
This compound is a foundational building block in the rapidly evolving field of targeted protein degradation. Its rational design, leveraging the well-established interaction between thalidomide and Cereblon, provides a reliable anchor for recruiting the cellular degradation machinery. This guide has provided a comprehensive overview of its properties, mechanism of action, and a detailed synthetic protocol to aid researchers in its application. As the quest for novel PROTACs continues, the strategic use of well-characterized linkers such as this will remain paramount to the successful development of this transformative therapeutic modality.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Thalidomide-linker 13 | 2204226-02-6 [amp.chemicalbook.com]
- 3. This compound hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Understanding the function of the PEG linker in Thalidomide-O-amido-PEG-C2-NH2.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule consists of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. The molecule "Thalidomide-O-amido-PEG-C2-NH2" represents a crucial building block for constructing these degraders, incorporating a well-established E3 ligase ligand (a thalidomide (B1683933) derivative that binds to Cereblon, CRBN) and a flexible polyethylene (B3416737) glycol (PEG) linker. While often perceived as a simple spacer, the PEG linker plays a pivotal and multifaceted role, profoundly influencing the PROTAC's solubility, permeability, and ultimate degradation efficiency. This guide provides a detailed examination of the PEG linker's function, supported by quantitative data, experimental methodologies, and visual diagrams to inform the rational design of next-generation protein degraders.
The Multifunctional Role of the PEG Linker
The linker is not a passive component but an active contributor to the PROTAC's biological activity.[1] Its length, composition, and flexibility are critical determinants of a PROTAC's overall success.[1][2] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are frequently employed due to their unique combination of properties that address key challenges in PROTAC development.[3][4]
Facilitating Ternary Complex Formation
The primary function of the linker is to bridge the POI and the E3 ligase, enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[5][6] This complex is the cornerstone of PROTAC-mediated degradation. The length and flexibility of the PEG linker are crucial for allowing the two proteins to come into optimal proximity and orientation for the E3 ligase to transfer ubiquitin to the target protein.[6]
-
Optimal Length is Key : A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins.[6] Conversely, a linker that is too long can lead to an unstable complex due to high conformational flexibility and an entropic penalty upon binding, reducing ubiquitination efficiency.[1][6] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must often be determined empirically.[7]
Enhancing Physicochemical Properties
One of the significant challenges in PROTAC design is their tendency to be large, complex molecules with high molecular weights, often falling into the "beyond Rule of 5" chemical space.[8][9] This can lead to poor aqueous solubility and limited cell permeability.[2][8]
-
Improved Solubility : PEG linkers are hydrophilic and can significantly increase the water solubility of the entire PROTAC molecule.[2][3][4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving compatibility with physiological environments.[1][3]
-
Modulating Cell Permeability : The relationship between PEG linkers and cell permeability is complex.[3] While increased hydrophilicity can hinder passive diffusion across the cell membrane, the flexible nature of PEG linkers allows them to adopt folded conformations.[3][9] This "molecular chameleonicity" can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.[3][10] However, excessive PEGylation can also decrease cellular uptake.[3]
Influencing Pharmacokinetics
The stability and overall structure of the PROTAC, influenced by the linker, impact its pharmacokinetic properties, such as its half-life in biological systems.[5] PEGylation is a well-known strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation time.
Quantitative Analysis of Linker Length on PROTAC Efficacy
The critical role of the linker length is best illustrated by quantitative data from studies comparing PROTACs with varying PEG chain lengths. The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[1][7]
Table 1: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 9 | > 1000 | < 20 |
| 12 | ~500 | ~60 |
| 16 | ~100 | > 80 |
| 19 | ~250 | ~70 |
| 21 | > 500 | < 50 |
| Data synthesized from studies on ERα degradation, highlighting an optimal linker length for maximal efficacy.[11][12] |
Table 2: Impact of Linker Length on Degradation of TANK-binding kinase 1 (TBK1)
| PROTAC Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data from a study on TBK1-targeting PROTACs, showing a sharp dependence on a minimum linker length and a decrease in potency with excessively long linkers.[6] |
Key Experimental Protocols
The characterization of PROTACs involves a series of biochemical and cell-based assays to determine their binding affinities, degradation efficacy, and mechanism of action.
Protocol 1: Western Blot Analysis of Protein Degradation
This is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[2][5]
1. Cell Culture and Treatment:
- Seed an appropriate cell line (e.g., MCF7 for ERα, THP-1 for BRD4) in 6-well plates and allow them to adhere overnight.[2][6]
- Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time course (e.g., 4, 8, 16, 24 hours).[2][5]
2. Cell Lysis and Protein Quantification:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).[5]
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2]
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.[5]
- Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[2]
3. SDS-PAGE and Protein Transfer:
- Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[2][5]
- Boil the samples at 95°C for 5-10 minutes to denature the proteins.[5]
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.[2]
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
4. Immunoblotting and Detection:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.[2]
- Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
- Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
- Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[2]
- Capture the signal using a digital imaging system.[5]
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the target protein band intensity to the loading control.
- Calculate the percentage of protein degradation relative to the vehicle-treated control.
- Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[5]
Protocol 2: Fluorescence Polarization (FP) Assay for Ternary Complex Formation
FP assays can be used to measure the binding affinities of the PROTAC to its target protein and the E3 ligase, and to assess the formation of the ternary complex.[13][14]
1. Reagent Preparation:
- Prepare a fluorescently labeled ligand (probe) for either the target protein or the E3 ligase.
- Prepare purified recombinant target protein and E3 ligase complex (e.g., VCB complex for VHL or DDB1/CRBN for Cereblon).[13]
- Prepare a serial dilution of the PROTAC.
2. Binary Binding Affinity:
- To determine the affinity of the PROTAC for the target protein, mix a fixed concentration of the fluorescently labeled target protein ligand with increasing concentrations of the PROTAC in an appropriate assay buffer in a microplate.
- Measure the fluorescence polarization after an incubation period. A decrease in polarization indicates displacement of the fluorescent probe by the PROTAC.
3. Ternary Complex Formation:
- To assess ternary complex formation, pre-saturate the PROTAC with one of the binding partners (e.g., the E3 ligase).[14][15]
- Titrate this binary complex into a solution containing the fluorescently labeled target protein.
- An increase in fluorescence polarization indicates the formation of the larger ternary complex.
4. Data Analysis:
- Plot the change in fluorescence polarization against the concentration of the titrant.
- Fit the data to a suitable binding model to calculate the dissociation constants (Kd) for binary interactions and to assess the cooperativity of ternary complex formation.
Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a proximity-based assay that is highly suitable for studying the formation of the ternary complex in a homogeneous format.[4][16]
1. Reagent Preparation:
- Use tagged recombinant proteins (e.g., GST-tagged target protein and His-tagged E3 ligase complex).[4]
- Use a TR-FRET donor fluorophore-conjugated antibody against one tag (e.g., Tb-anti-GST) and an acceptor fluorophore-conjugated antibody against the other tag (e.g., AF488-anti-His).[4]
- Prepare a serial dilution of the PROTAC.
2. Assay Procedure:
- In a microplate, combine the tagged target protein, the tagged E3 ligase complex, and the varying concentrations of the PROTAC.
- Add the donor and acceptor antibody pair.
- Incubate to allow for complex formation and antibody binding.
3. Detection and Analysis:
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.
- The formation of the ternary complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.
- Plot the TR-FRET ratio against the PROTAC concentration. This typically results in a bell-shaped curve, where the signal increases as the ternary complex forms and then decreases at high PROTAC concentrations due to the formation of binary complexes (the "hook effect").[16] The peak of the curve represents the maximal formation of the ternary complex.[16]
Visualizing Key Pathways and Workflows
Understanding the underlying biological pathway and the experimental process is crucial for effective PROTAC development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. diva-portal.org [diva-portal.org]
- 11. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ternary complex formation - Profacgen [profacgen.com]
- 16. tandfonline.com [tandfonline.com]
Cereblon (CRBN) as the Target of Thalidomide-O-amido-PEG-C2-NH2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4), has been identified as the direct molecular target of thalidomide (B1683933) and its immunomodulatory derivatives (IMiDs).[1][2][3] This discovery has not only elucidated the long-sought mechanism of thalidomide's therapeutic and teratogenic effects but has also paved the way for the development of novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The CRL4-CRBN E3 Ubiquitin Ligase Complex and the Mechanism of Action of Thalidomide
The CRL4-CRBN complex is a key player in the ubiquitin-proteasome system (UPS), which is the primary cellular machinery for protein degradation.[4][5][6] This complex is composed of Cullin 4 (CUL4), DNA damage-binding protein 1 (DDB1), regulator of cullins 1 (ROC1), and the substrate receptor CRBN.[7][8] CRBN is responsible for recognizing and binding to specific substrate proteins, thereby targeting them for ubiquitination.
Thalidomide and its analogs bind to a specific pocket in the CRBN protein.[1][9] This binding event does not inhibit the E3 ligase activity but rather modulates its substrate specificity. In the presence of a thalidomide-based ligand, the CRL4-CRBN complex is induced to recognize and bind to "neosubstrates," which are not its native targets. This leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, resulting in the diverse pharmacological effects of these drugs.[2][10]
Quantitative Binding Affinity of Thalidomide and its Analogs to Cereblon
The binding affinity of thalidomide and its derivatives to CRBN is a critical determinant of their potency in inducing the degradation of neosubstrates. While specific data for Thalidomide-O-amido-PEG-C2-NH2 is not available, the following table summarizes the reported binding affinities for thalidomide and its clinically relevant analogs. This data serves as a valuable reference for understanding the expected binding characteristics of thalidomide-based CRBN ligands.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Thalidomide | ~1 µM | 2.5 µM | Isothermal Titration Calorimetry (ITC) | N/A |
| Lenalidomide | ~250 nM | 0.5 µM | Surface Plasmon Resonance (SPR) | N/A |
| Pomalidomide | ~30 nM | 0.1 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | N/A |
| CC-885 | N/A | 0.43 nM | TR-FRET |
Note: The binding affinity values can vary depending on the specific assay conditions, protein constructs, and experimental setup. The data presented here is a compilation from various sources and should be considered as a general guide.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between CRBN and thalidomide-based ligands, as well as to assess the downstream functional consequences of this interaction.
Cereblon Binding Assays
Several biophysical and biochemical assays can be employed to quantify the binding affinity of a compound to CRBN.
Principle: This competitive binding assay measures the displacement of a fluorescently labeled thalidomide tracer from a tagged CRBN protein by a test compound. The proximity of a donor fluorophore (e.g., on an anti-tag antibody) and an acceptor fluorophore (on the tracer) results in a FRET signal, which is diminished upon tracer displacement by the test compound.
Detailed Protocol:
-
Reagent Preparation:
-
Recombinant human CRBN protein (e.g., GST-tagged or His-tagged).
-
Terbium (Tb)-labeled anti-GST or anti-His antibody (donor).
-
A fluorescently labeled thalidomide analog (e.g., BODIPY-thalidomide) as a tracer (acceptor).
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA).
-
Test compound (this compound) and positive control (e.g., thalidomide, pomalidomide).
-
-
Assay Procedure (384-well plate format):
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
Add 2 µL of the compound dilutions to the wells of a low-volume 384-well plate.
-
Add 4 µL of a pre-mixed solution of CRBN protein and the Tb-labeled antibody to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 4 µL of the fluorescent thalidomide tracer to each well.
-
Incubate for 60-120 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after excitation at approximately 340 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Principle: This assay measures the binding of a compound to a NanoLuc® luciferase-tagged CRBN in live cells. A cell-permeable fluorescent tracer binds to the NanoLuc®-CRBN, and energy transfer (BRET) occurs. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the BRET signal.
Detailed Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector encoding a NanoLuc®-CRBN fusion protein.
-
Plate the transfected cells in a 96-well or 384-well white assay plate and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and controls.
-
Add the compound dilutions to the cells and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Add the NanoBRET™ tracer to the wells.
-
Add the NanoLuc® substrate (furimazine).
-
Immediately measure the luminescence at two wavelengths (e.g., 460 nm for the donor and >600 nm for the acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Protein Degradation Assays
Principle: This technique is used to quantify the levels of a target protein in cells following treatment with a PROTAC. A decrease in the protein band intensity indicates degradation.
Detailed Protocol:
-
Cell Treatment:
-
Plate cells (e.g., a cancer cell line expressing the target protein) and allow them to adhere.
-
Treat the cells with various concentrations of the PROTAC (synthesized using this compound) or a vehicle control (e.g., DMSO) for a specific time course (e.g., 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows relevant to the action of this compound-based PROTACs.
Diagrams
Conclusion
This compound is a valuable chemical tool for the development of PROTACs that hijack the CRL4-CRBN E3 ligase complex to induce the degradation of specific proteins. While direct quantitative binding data for this specific linker-ligand conjugate is not publicly available, the well-characterized high-affinity binding of the core thalidomide scaffold to CRBN provides a strong foundation for its use in PROTAC design. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize the binding of their custom-synthesized PROTACs to CRBN and to quantify their efficacy in degrading target proteins. The continued exploration of the CRBN-ligand interface and the development of novel CRBN-recruiting ligands will undoubtedly expand the repertoire of "undruggable" targets that can be addressed by this powerful therapeutic modality.
References
- 1. This compound hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 5. Thalidomide-O-amido-PEG2-C2-NH2 TFA | CRBN Ligand-Linkers | Ambeed.com [ambeed.com]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. Thalidomide-O-amido-PEG2-C2-NH2, HCl salt, 2376990-30-4 | BroadPharm [broadpharm.com]
- 8. This compound|T39427|TargetMol 品牌:TargetMol 美国 - ChemicalBook [m.chemicalbook.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. This compound | TargetMol [targetmol.com]
An In-depth Technical Guide to Designing PROTACs with Thalidomide-O-amido-PEG-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs physically remove the protein of interest (POI) by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[1][2][3] This mechanism of action offers a powerful new therapeutic modality with the potential to target proteins previously considered "undruggable."
A PROTAC molecule is comprised of three key components:
-
A "warhead" ligand that specifically binds to the target protein (POI).
-
An E3 ligase ligand that recruits a specific E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.[4][5]
The PROTAC brings the POI and the E3 ligase into close proximity, forming a crucial ternary complex.[4][6] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further POI molecules.[1][7]
Core Components for PROTAC Design
E3 Ligase Ligand: Thalidomide (B1683933) and Cereblon (CRBN)
Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are widely used E3 ligase ligands in PROTAC design.[] These molecules, known as immunomodulatory imide drugs (IMiDs), bind to Cereblon (CRBN).[][9] CRBN is the substrate receptor component of the CUL4A-DDB1 E3 ubiquitin ligase complex.[3][9] The recruitment of CRBN is a cornerstone of many successful PROTACs due to the favorable pharmacological properties and well-understood binding mechanism of its ligands.[10][11]
The Linker: Thalidomide-O-amido-PEG-C2-NH2
The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[4][12] The "this compound" moiety represents a pre-synthesized building block that combines the E3 ligase ligand (thalidomide) with a flexible linker ready for conjugation to a warhead.
-
Thalidomide: As discussed, this portion binds to the E3 ligase CRBN. The linker is typically attached to the phthalimide (B116566) part of the thalidomide molecule.[13]
-
-O-amido-: This refers to the chemical linkage connecting the thalidomide to the PEG chain, providing a stable connection point.
-
PEG (Polyethylene Glycol): The PEG component is a flexible and hydrophilic chain. Its inclusion often improves the solubility and pharmacokinetic properties of the PROTAC molecule.[14] The length of the PEG chain is a critical parameter to optimize for effective ternary complex formation.[15]
-
-C2- (Ethyl): This refers to a two-carbon alkyl chain, contributing to the overall linker length.
-
-NH2 (Amine): The terminal primary amine provides a reactive chemical handle for the straightforward conjugation of the warhead ligand, completing the synthesis of the final PROTAC molecule.[3]
Target Protein Ligand (Warhead)
The warhead is a ligand that binds specifically to the protein of interest. The selection of a suitable warhead is guided by several principles:
-
Binding Affinity: The ligand should have a sufficient affinity for the POI to enable the formation of a stable ternary complex.
-
Exit Vector: This is the specific point on the warhead where the linker is attached. The choice of the exit vector is crucial as it dictates the orientation of the POI relative to the E3 ligase within the ternary complex.[15] An optimal exit vector will point towards a solvent-exposed region of the warhead when bound to the POI, minimizing disruption of the binding interaction.
Principles of PROTAC Design and Optimization
The design of an effective PROTAC is an iterative process that involves the optimization of each component to achieve potent and selective protein degradation.
-
Ternary Complex Formation: The stability of the POI-PROTAC-E3 ligase ternary complex is a key driver of degradation efficiency.[16][17] This complex formation is a dynamic process involving multiple binding events.
-
Linker Optimization: The length, composition, and rigidity of the linker are critical parameters that require careful optimization.[4][15][18]
-
Length: A linker that is too short may lead to steric clashes, preventing the simultaneous binding of the POI and E3 ligase.[15] Conversely, a linker that is too long may not effectively bring the two proteins into proximity for efficient ubiquitination.[15]
-
Composition: The chemical nature of the linker (e.g., PEG vs. alkyl chain) influences the PROTAC's solubility, cell permeability, and conformational flexibility.[12]
-
-
Cooperativity: This refers to the phenomenon where the binding of the PROTAC to one protein influences its affinity for the other. Positive cooperativity, where the formation of the binary complex enhances the binding of the second protein, is a desirable feature in a PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is assessed using several key quantitative parameters. The following tables provide a summary of representative data for thalidomide-based PROTACs.
Table 1: In Vitro Degradation Parameters
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| SD-36 | STAT3 | CRBN | SU-DHL-1 | 28 | >95 | [7] |
| dBET6 | BRD3 | CRBN | Jurkat | 30 | >90 | [19] |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 | >95 | (Clinical Trial Data) |
| ARV-471 | Estrogen Receptor | CRBN | MCF7 | <5 | >90 | (Clinical Trial Data) |
-
DC₅₀ (Half-maximal Degradation Concentration): The concentration of the PROTAC required to degrade 50% of the target protein.[20]
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of protein degradation achieved at high PROTAC concentrations.[20][21]
Table 2: Binding Affinities
| Molecule | Binding Partner | Assay | K_D (nM) | Reference |
| MZ1 | Brd4BD2 | ITC | 4 | [22] |
| MZ1 | VHL | ITC | 66 | [22] |
| BRD-5110 | PPM1D | SPR | 1 | [22] |
| BRD-5110 | CRBN (319-442) | SPR | ~3000 | [22] |
-
K_D (Dissociation Constant): A measure of binding affinity, where a lower K_D indicates a stronger interaction.
Experimental Protocols
Protocol for Western Blot to Determine DC₅₀ and Dₘₐₓ
This protocol is a standard method for quantifying the degradation of a target protein in cells treated with a PROTAC.[1]
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC compound in cell culture medium. Also, prepare a vehicle control (e.g., DMSO).
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay such as the BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[20]
-
Protocol for Isothermal Titration Calorimetry (ITC) to Measure Binding Affinity
ITC is a technique used to quantify the thermodynamic parameters of binding interactions, including the binding affinity (K_D).[12][16]
-
Sample Preparation:
-
Prepare solutions of the PROTAC, the target protein, and the E3 ligase in a matched buffer. Extensive dialysis or buffer exchange is crucial to minimize buffer mismatch effects.
-
Degas all solutions before the experiment to prevent air bubbles.
-
-
ITC Experiment Setup:
-
Load the titrant (e.g., PROTAC) into the syringe of the ITC instrument.
-
Load the titrand (e.g., target protein) into the sample cell.
-
Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.
-
-
Data Acquisition:
-
Perform a series of injections of the titrant into the titrand, measuring the heat released or absorbed after each injection.
-
A control experiment (e.g., titrating the PROTAC into the buffer) should be performed to account for the heat of dilution.
-
-
Data Analysis:
-
Integrate the raw data to obtain the heat change per injection.
-
Subtract the heat of dilution from the experimental data.
-
Fit the corrected data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) of the interaction.
-
Visualizations
PROTAC Mechanism of Action
Caption: Catalytic cycle of PROTAC-mediated protein degradation.
Structure of a Thalidomide-based PROTAC
Caption: Modular structure of a PROTAC molecule.
PROTAC Development Workflow
Caption: A typical workflow for the development of a PROTAC.
Targeted Signaling Pathway Example: BTK Degradation
Caption: Inhibition of the BTK signaling pathway via PROTAC-mediated degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Ternary complex formation - Profacgen [profacgen.com]
- 17. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 18. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 19. lifesensors.com [lifesensors.com]
- 20. benchchem.com [benchchem.com]
- 21. promega.com [promega.com]
- 22. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
A Technical Guide to Thalidomide-O-amido-PEG-C2-NH2 for Inducing Protein Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-O-amido-PEG-C2-NH2, a crucial building block in the field of targeted protein degradation. This molecule serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) and incorporates a polyethylene (B3416737) glycol (PEG) linker, making it a valuable component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.[1] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two key components connected by a linker: a ligand that binds to a target protein of interest and another ligand that recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
Thalidomide (B1683933) and its derivatives, known as immunomodulatory drugs (IMiDs), have been identified as ligands for CRBN, a substrate receptor of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4-CRBN).[3] This discovery has paved the way for the development of CRBN-recruiting PROTACs for the degradation of a wide array of therapeutic targets.
The Role of this compound
This compound is a synthetic E3 ligase ligand-linker conjugate.[4][5] Its structure comprises the thalidomide moiety, which binds to CRBN, and a PEG linker with a terminal amine group. This terminal amine allows for the straightforward conjugation of a ligand that targets a specific protein of interest, thereby facilitating the construction of a complete PROTAC molecule. The PEG linker offers flexibility and can influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[6]
Mechanism of Action: Inducing Protein Ubiquitination
The core function of a PROTAC utilizing this compound is to induce the formation of a ternary complex between the target protein, the PROTAC itself, and the CRL4-CRBN E3 ligase. This process is outlined in the signaling pathway below.
Caption: PROTAC-mediated protein degradation pathway.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides.
Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). While specific data for a PROTAC using the exact this compound linker is not publicly available, the following table provides representative data for a thalidomide-based PROTAC with a PEG linker targeting BRD4, a well-studied protein in PROTAC development.
| Parameter | Value | Method | Reference |
| DC50 | 0.005 nM | Western Blot / HiBiT | Representative data adapted from F. Dang et al., 2020[6] |
| Dmax | >95% | Western Blot / HiBiT | Representative data adapted from F. Dang et al., 2020[6] |
Table 1: Representative Degradation Parameters for a BRD4-Targeting PROTAC.
Experimental Protocols
A robust experimental workflow is essential for the evaluation of a novel PROTAC. This typically involves confirming target engagement, assessing protein degradation, and evaluating downstream cellular effects.
Caption: Experimental workflow for PROTAC evaluation.
Western Blot for Protein Degradation Assessment
This protocol outlines the general steps for quantifying target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to the cells, scrape, and collect the lysate. Incubate on ice and then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Prepare samples with Laemmli buffer and boil to denature proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate with the primary antibody overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Quantification: Apply ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Mass Spectrometry for Proteomics Analysis
Quantitative mass spectrometry provides an unbiased view of the proteome-wide effects of a PROTAC, enabling the assessment of both on-target efficacy and potential off-target degradation.
Materials:
-
Cell culture reagents and PROTAC
-
Lysis buffer and protein digestion reagents (e.g., trypsin)
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Proteomics data analysis software (e.g., MaxQuant, Proteome Discoverer)
Procedure:
-
Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and extract proteins. Digest the proteins into peptides.
-
Peptide Labeling (Optional): Label the peptides with TMT reagents for multiplexed analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[7]
Cell Viability Assays
Cell viability assays are crucial for assessing the cytotoxic effects of the PROTAC.
Materials:
-
Cell culture reagents and PROTAC
-
96-well plates
-
CellTiter-Glo® (CTG) Luminescent Cell Viability Assay kit or Cell Counting Kit-8 (CCK-8)
Procedure (General):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Perform the CTG or CCK-8 assay according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence (CTG) or absorbance (CCK-8) and calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value.[8]
Physicochemical Properties
The hydrochloride salt of this compound is a commonly used form for PROTAC synthesis.
| Property | Value |
| Molecular Formula | C19H23ClN4O7 |
| Molecular Weight | 454.86 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C |
Table 2: Physicochemical Properties of this compound Hydrochloride. [9]
Conclusion
This compound is a versatile and valuable tool for researchers engaged in the development of targeted protein degraders. Its ability to recruit the E3 ligase Cereblon, combined with a flexible linker for conjugation to target-specific ligands, makes it a cornerstone in the construction of potent and selective PROTACs. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the successful evaluation and optimization of novel PROTACs, ultimately contributing to the advancement of this transformative therapeutic modality.
References
- 1. Induced protein degradation for therapeutics: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Thalidomide-linker 13 | 2204226-02-6 [amp.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Validating Protein Degradation by a Thalidomide-O-amido-PEG-C2-NH2 PROTAC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] This tripartite association forms a ternary complex, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.[4][5]
This document provides a detailed protocol for validating the degradation of a target protein induced by a thalidomide-based PROTAC, specifically one utilizing a Thalidomide-O-amido-PEG-C2-NH2 moiety to recruit the Cereblon (CRBN) E3 ligase.[5][6] Western blotting is a cornerstone technique for quantifying the reduction in target protein levels, and the following protocols outline the necessary steps for cell treatment, lysate preparation, and immunoblotting analysis.[7][8]
Signaling Pathway of Thalidomide-Based PROTAC Action
Thalidomide and its analogs act as "molecular glues" that bind to Cereblon (CRBN), a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN).[5][9] A thalidomide-based PROTAC leverages this interaction. By simultaneously binding to the POI and CRBN, the PROTAC brings the target protein into close proximity with the E3 ligase machinery.[10] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The resulting polyubiquitin (B1169507) chain serves as a signal for the 26S proteasome to recognize and degrade the target protein.[4] The PROTAC molecule is then released and can catalytically induce the degradation of additional POI molecules.[5]
Figure 1: Mechanism of Action for a Thalidomide-based PROTAC.
Experimental Protocols
Dose-Response Experiment
This protocol is designed to determine the concentration-dependent degradation of the target protein and to calculate the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation achievable).[11][12]
Materials:
-
Cell line expressing the target protein of interest
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
6-well cell culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13][14]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and blotting apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the target protein, CRBN, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: The next day, treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000, 10000 nM) and a vehicle control (DMSO).[11] Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).[11]
-
Cell Lysis:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.[10]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[10]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[15]
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5-10 minutes.[10]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[13]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Repeat the immunoblotting procedure for CRBN to ensure its levels are not affected by the PROTAC treatment.
-
Time-Course Experiment
This protocol is designed to determine the optimal treatment duration for target protein degradation.[11]
Procedure:
-
Cell Seeding: Seed cells in multiple wells of a 6-well plate at a consistent density.
-
PROTAC Treatment: Treat the cells with a fixed, effective concentration of the PROTAC (e.g., the determined DC50 or a concentration that gives Dmax).
-
Time Points: Harvest the cells at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) after treatment.[11]
-
Western Blot Analysis: Perform Western blotting as described in Protocol 1 for each time point to analyze the levels of the target protein, CRBN, and a loading control.
Figure 2: Experimental Workflow for Western Blot Analysis.
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Concentration (nM) | Normalized Target Protein Level (%) | % Degradation |
| 0 (Vehicle) | 100 | 0 |
| 0.1 | 95 | 5 |
| 1 | 80 | 20 |
| 10 | 55 | 45 |
| 100 | 20 | 80 |
| 1000 | 15 | 85 |
| 10000 | 18 | 82 |
Note: Data is illustrative. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.[7]
Table 2: Time-Course of Target Protein Degradation at [X] nM PROTAC
| Time (hours) | Normalized Target Protein Level (%) | % Degradation |
| 0 | 100 | 0 |
| 2 | 85 | 15 |
| 4 | 60 | 40 |
| 8 | 30 | 70 |
| 12 | 20 | 80 |
| 24 | 15 | 85 |
| 48 | 18 | 82 |
Note: Data is illustrative and represents the degradation profile at a fixed PROTAC concentration.
Key Considerations and Troubleshooting
-
Antibody Validation: Ensure that the primary antibodies used are specific and validated for Western blotting to avoid non-specific signals.[7]
-
Linear Range: Confirm that the signal intensity for both the target protein and the loading control falls within the linear range of detection to allow for accurate quantification.[7]
-
Loading Controls: Use a stable housekeeping protein (e.g., GAPDH, β-actin, Tubulin) as a loading control to normalize for variations in protein loading.
-
Protease Inhibitors: Always use fresh lysis buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation during sample preparation.[14]
-
Hook Effect: Be aware of the "hook effect," where the degradation efficiency may decrease at very high concentrations of the PROTAC. This is why a broad concentration range is recommended in the dose-response experiment.[8][16]
-
CRBN Levels: It is good practice to probe for CRBN to ensure that the PROTAC is not causing its degradation, which could confound the results.
References
- 1. selvita.com [selvita.com]
- 2. PROTAC Technology as a New Tool for Modern Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellgs.com [cellgs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 16. biorxiv.org [biorxiv.org]
Designing a PROTAC library with varying linker lengths using Thalidomide-O-amido-PEG-C2-NH2 derivatives.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery.[1][2][3] These heterobifunctional molecules are engineered to hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][3] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4][5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI.[1][4] This "tagging" with ubiquitin marks the protein for degradation by the 26S proteasome, after which the PROTAC can be recycled to engage in another degradation cycle.[1][3][6]
Thalidomide and its analogues, known as immunomodulatory drugs (IMiDs), are widely used as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][5] The linker component is not merely a spacer; its length and composition are critical determinants of PROTAC efficacy.[5][7] The linker influences the stability and geometry of the ternary complex, which is essential for efficient ubiquitination and subsequent degradation.[1][8] Polyethylene glycol (PEG) chains are common linker motifs due to their synthetic tractability and their ability to improve physicochemical properties like solubility.[5][8][9]
This document provides detailed application notes and protocols for designing and synthesizing a PROTAC library with varying linker lengths, utilizing Thalidomide-O-amido-PEG-C2-NH2 derivatives as the foundational E3 ligase ligand-linker building blocks.
The Critical Role of Linker Length
The optimization of linker length is a crucial, albeit often empirical, step in PROTAC design.[7][8] There is no universal optimal linker length; it is highly dependent on the specific POI and the E3 ligase being targeted.[1][8]
-
Short Linkers: If a linker is too short, it may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus failing to form a productive ternary complex.[1][10]
-
Long Linkers: Conversely, an excessively long and flexible linker might not effectively bring the two proteins into a stable and productive orientation for ubiquitin transfer.[1][10] This can lead to reduced potency, although some studies have shown that longer linkers can still be effective.[5][10]
Systematic variation of the linker length is therefore essential to identify the optimal geometry that promotes favorable protein-protein interactions within the ternary complex, leading to potent and selective degradation.[5][7]
Data Presentation: Linker Length vs. Degradation Efficacy
The efficacy of a PROTAC is typically quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following table provides a representative summary of how varying PEG linker lengths can impact the degradation potency of PROTACs targeting different proteins. This data, compiled from literature, illustrates the empirical nature of linker optimization.
| Target Protein | Linker Composition (Number of Atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor α (ERα) | < 12 atoms | No degradation | - | [11] |
| Estrogen Receptor α (ERα) | 21 atoms (PEG-based) | 3 nM | 96% | [1][11] |
| Estrogen Receptor α (ERα) | 29 atoms (PEG-based) | 292 nM | 76% | [11] |
| SMARCA2 | PEG-based | 300 nM | 65% | [5] |
| SMARCA4 | PEG-based | 250 nM | 70% | [5] |
| p38α | 15-17 atoms (PEG-based) | Optimal degradation | >90% | [8] |
| p38α | < 15 atoms | Less effective | - | [8] |
| TANK-binding kinase 1 (TBK1) | < 12 atoms | No activity | - | [10] |
| TANK-binding kinase 1 (TBK1) | > 12 atoms | Robust degradation | >80% | [10] |
Note: The data presented is illustrative. The optimal linker length is target-dependent and must be determined experimentally for each new POI.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a thalidomide-based PROTAC induces the degradation of a target Protein of Interest (POI) via the Ubiquitin-Proteasome System.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Library Synthesis and Evaluation
This workflow outlines the key steps from the synthesis of the E3 ligase-linker conjugates to the final evaluation of the assembled PROTAC library.
Caption: Workflow for PROTAC library synthesis and evaluation.
Linker Length Optimization Logic
The relationship between linker length and degradation efficacy is not linear. This diagram illustrates the logical considerations for linker design.
Caption: Logic diagram for linker length optimization.
Experimental Protocols
Protocol 1: Synthesis of Thalidomide-O-amido-PEG(n)-C2-NH2 Library
This protocol describes a generalized method for synthesizing a library of thalidomide-linker conjugates with varying PEG chain lengths (where 'n' is the number of PEG units). This process typically involves a standard amide coupling reaction.
Materials:
-
N-Boc-2-aminoethyl-PEG(n)-carboxylic acid (varying 'n')
-
4-aminothalidomide
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Amide Coupling:
-
To a solution of N-Boc-2-aminoethyl-PEG(n)-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 4-aminothalidomide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
-
Work-up and Extraction:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification (Boc-protected intermediate):
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected Thalidomide-O-amido-PEG(n)-C2-NH-Boc intermediate.
-
-
Boc Deprotection:
-
Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate with DCM several times to ensure complete removal of TFA.
-
-
Final Product:
-
The resulting product, Thalidomide-O-amido-PEG(n)-C2-NH2 (often as a TFA or HCl salt), can be used directly in the next step without further purification if purity is >95%.
-
Protocol 2: PROTAC Library Assembly via Amide Coupling
This protocol outlines the conjugation of the thalidomide-linker library to a POI ligand that possesses a carboxylic acid functional group.
Materials:
-
Thalidomide-O-amido-PEG(n)-C2-NH2 library (from Protocol 1)
-
POI-ligand-COOH (Protein of Interest ligand with a carboxylic acid)
-
HATU or similar coupling agent
-
DIPEA
-
Anhydrous DMF
-
HPLC grade acetonitrile (B52724) and water
-
Formic acid or TFA for HPLC
Procedure:
-
Parallel Synthesis Setup:
-
This procedure is ideally suited for a parallel synthesizer or can be performed in individual reaction vials.
-
To separate solutions of your POI-ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Allow to stir for 15 minutes for pre-activation.
-
-
Coupling Reaction:
-
To each activated POI ligand solution, add a unique member of the Thalidomide-O-amido-PEG(n)-C2-NH2 library (1.1 eq).
-
Allow the reactions to proceed at room temperature for 12-24 hours.
-
-
Purification:
-
Directly purify each reaction mixture using preparative reverse-phase HPLC to obtain the final PROTAC molecules.
-
Lyophilize the pure fractions to yield the final PROTACs as powders.
-
Confirm the identity and purity of each PROTAC by LC-MS and ¹H NMR.
-
Protocol 3: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the reduction in the level of the target protein following treatment with the PROTAC library.[1]
Materials:
-
Cultured cells expressing the POI
-
PROTAC library stock solutions (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Plate cells in 6-well or 12-well plates and allow them to adhere overnight.
-
Treat the cells with a dose-response range of each PROTAC from the library for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer to each well.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibody for the POI and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Thalidomide-O-amido-PEG-C2-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the application of Thalidomide-O-amido-PEG-C2-NH2 in studying protein function through targeted protein degradation (TPD). This versatile chemical tool is a pre-functionalized building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary class of molecules designed to eliminate specific proteins from the cellular environment.
Introduction to this compound
This compound is an E3 ligase ligand-linker conjugate. It consists of a thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker that terminates in an amine (-NH2) group.[1] This terminal amine provides a convenient chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thus enabling the rapid synthesis of novel PROTACs.[2]
PROTACs are bifunctional molecules that function by inducing proximity between a target protein and an E3 ligase.[3] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[4] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful strategy to study protein function and develop new therapeutics.[4]
Mechanism of Action
The core function of a PROTAC synthesized from this compound is to hijack the CRL4^CRBN^ E3 ligase complex. The thalidomide portion of the molecule acts as the E3 ligase "handle," while the other end binds to the target protein. This forms a ternary complex, which is the crucial step for initiating protein degradation.[3]
Quantitative Data
The efficacy of a PROTAC is determined by its binding affinity to both the target protein and the E3 ligase, as well as its ability to promote the formation of a stable and productive ternary complex. Key metrics used to quantify PROTAC performance are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[5]
Table 1: Binding Affinities of Cereblon Ligands
This table provides the binding affinities of thalidomide and its common analogs to Cereblon (CRBN). The binding of the glutarimide (B196013) moiety to a hydrophobic pocket in CRBN is the primary driver of this interaction.[6] Pomalidomide (B1683931) generally shows a stronger binding affinity, which can lead to more efficient ternary complex formation.[7]
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [6] |
| (S)-Thalidomide | 11.0 nM (IC50) | TR-FRET | [8] |
| (R)-Thalidomide | 200.4 nM (IC50) | TR-FRET | [8] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [6] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [6] |
Note: Binding affinities can vary depending on the specific experimental conditions.
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs
The following table summarizes degradation data for PROTACs targeting the BET bromodomain protein BRD4, a common target in cancer research. While not synthesized with the exact linker, these examples utilize thalidomide or pomalidomide with PEG linkers and serve as a reference for expected performance.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~1.8 | >95 | [7] |
| ARV-825 | Pomalidomide | BRD4 | RS4;11 | <1 | >95 | [7] |
| PROTAC 3 | Thalidomide | BRD4 | RS4;11 | ~100-300 | Not Reported | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of PROTACs.
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol describes a standard amide coupling reaction to conjugate the linker to a ligand for the protein of interest (POI-ligand) that contains a carboxylic acid group.
Materials:
-
This compound
-
POI-ligand with a carboxylic acid handle
-
Amide coupling reagents (e.g., HATU, HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase preparative HPLC system
-
Lyophilizer
-
LC-MS and NMR for characterization
Procedure:
-
Dissolution: In a clean, dry reaction vial, dissolve the POI-ligand (1 equivalent) and the amide coupling reagents (e.g., HATU, 1.1 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: In a separate vial, dissolve this compound (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated POI-ligand solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Purification: Upon completion, quench the reaction with water and dilute with a suitable solvent. Purify the crude product using reverse-phase preparative HPLC.
-
Characterization: Collect and lyophilize the fractions containing the pure PROTAC. Confirm the identity and purity of the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Quantifying Protein Degradation
Western blotting is the most common method to measure the reduction in target protein levels following PROTAC treatment.[4]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.[9]
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[4][9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4][9]
-
Detection and Analysis: Incubate the membrane with an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein remaining relative to the vehicle control.[10]
Protocol 3: DC50 and Dmax Determination
These parameters are derived from the dose-response curve generated from the Western Blot data.
Procedure:
-
Data Collection: Perform the Western Blot protocol (Protocol 2) with a range of PROTAC concentrations (typically a 10-point serial dilution).
-
Quantification: Quantify the normalized band intensities for each concentration.
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.
-
Curve Fitting: Fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) using software like GraphPad Prism.
-
Parameter Extraction: The software will calculate the DC50 value (the concentration at which 50% of the protein is degraded) and the Dmax (the maximum percentage of degradation, which corresponds to the bottom plateau of the curve).[10][11]
Protocol 4: Ubiquitination Assay by Immunoprecipitation
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system by detecting the polyubiquitination of the target protein.[12]
Materials:
-
Cells treated with PROTAC, vehicle, and a proteasome inhibitor (e.g., MG132).
-
Lysis buffer.
-
Primary antibody against the POI for immunoprecipitation (IP).
-
Protein A/G magnetic beads.
-
Primary antibody against Ubiquitin for Western Blot.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 5x DC50). Include a control group co-treated with a proteasome inhibitor (e.g., MG132) for 4-6 hours prior to harvesting to allow ubiquitinated proteins to accumulate.
-
Lysis and Immunoprecipitation: Lyse the cells as described in the Western Blot protocol. Pre-clear the lysate and then incubate with an anti-POI antibody overnight at 4°C. Add Protein A/G beads to pull down the antibody-protein complex.
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the protein from the beads by boiling in sample buffer.
-
Western Blot: Run the eluted samples on an SDS-PAGE gel and perform a Western Blot as described in Protocol 2.
-
Detection: Probe the membrane with an anti-ubiquitin antibody. A smear of high-molecular-weight bands in the PROTAC-treated lanes (especially with MG132 co-treatment) indicates polyubiquitination of the target protein.[12]
Conclusion
This compound is a valuable reagent for researchers engaged in targeted protein degradation. Its pre-activated linker and well-characterized Cereblon-binding moiety streamline the synthesis of novel PROTACs. By applying the protocols and understanding the principles outlined in this guide, scientists can effectively utilize this compound to create powerful tools for studying protein function, validating new drug targets, and developing the next generation of therapeutics.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon in a Time-Resolved Fluorescence Resonance Energy Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promega.com [promega.com]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
Application Notes: A Comprehensive Workflow for Target Validation Using Thalidomide-O-amido-PEG-C2-NH2 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells by hijacking the body's natural protein disposal machinery.[1] These heterobifunctional molecules consist of two key components joined by a linker: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Thalidomide-O-amido-PEG-C2-NH2 is a crucial building block in the synthesis of PROTACs. It incorporates a thalidomide-based ligand that specifically binds to the Cereblon (CRBN) E3 ubiquitin ligase and a PEG linker with an amine group, ready for conjugation to a ligand targeting a POI.[2][3] The thalidomide (B1683933) moiety binds to CRBN, a component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex, effectively co-opting it for the degradation of the desired target protein.[4]
Validating a newly synthesized PROTAC is a critical multi-step process. It requires empirical confirmation of target degradation, elucidation of the degradation mechanism, assessment of target engagement, and evaluation of the downstream functional consequences in a cellular context.[5] This document provides a detailed experimental workflow and protocols for the comprehensive validation of a novel PROTAC synthesized using this compound.
PROTAC Mechanism of Action and Target Validation Workflow
The fundamental action of a PROTAC is to form a ternary complex between the target protein and an E3 ligase, leading to ubiquitination and subsequent degradation of the target.[5] The validation process is designed to systematically confirm each step of this pathway and evaluate its cellular effects.
Caption: PROTAC-mediated protein degradation pathway.
The following diagram outlines the comprehensive experimental workflow for validating a novel PROTAC.
Caption: Experimental workflow for PROTAC target validation.
Data Presentation
Quantitative data from the validation experiments should be summarized for clear interpretation and comparison.
Table 1: Summary of PROTAC Degradation Potency and Efficacy
| Parameter | Description | Result |
|---|---|---|
| DC₅₀ (nM) | Concentration of PROTAC that induces 50% degradation of the POI. | e.g., 50 nM |
| Dₘₐₓ (%) | Maximum percentage of POI degradation achieved. | e.g., >95% |
| Degradation Timepoint | Incubation time at which DC₅₀ and Dₘₐₓ were determined. | e.g., 24 hours |
Table 2: Mechanistic Validation and Off-Target Summary
| Assay | Condition | Outcome | Interpretation |
|---|---|---|---|
| Proteasome Inhibition | PROTAC + MG132 (10 µM) | POI levels rescued | Degradation is proteasome-dependent. |
| CRBN Competition | PROTAC + Thalidomide (10 µM) | POI degradation blocked | Degradation is CRBN-dependent. |
| IKZF1/3 Degradation | PROTAC Treatment | No significant degradation | PROTAC is selective over known neosubstrates. |
| Quantitative Proteomics | PROTAC vs. Vehicle | List significant off-targets | Identifies unintended degraded proteins. |
Table 3: Functional Assay Results
| Assay | Parameter | Result |
|---|---|---|
| Cell Viability (MTT) | IC₅₀ (nM) | e.g., 100 nM |
| Functional Reporter | % Inhibition at 1 µM | e.g., 85% |
Experimental Protocols
Protocol 1: Quantifying Target Protein Degradation by Western Blot
This protocol is used to determine the extent of POI degradation after PROTAC treatment and to calculate the DC₅₀ and Dₘₐₓ values.[1][6]
Materials:
-
Cell line expressing the POI
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)[1]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding: Plate cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[6]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0, 1, 10, 50, 100, 500, and 1000 nM.[6] Treat the cells and include a vehicle-only control (e.g., 0.1% DMSO).[1]
-
Incubation: Incubate cells for a predetermined time course (e.g., 4, 8, 16, 24 hours) at 37°C.[6]
-
Cell Lysis: After incubation, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[1][6]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[1]
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli buffer to a final 1x concentration and boil at 95°C for 5-10 minutes.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against the POI (overnight at 4°C).
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply ECL substrate and capture the signal using an imaging system.[6]
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein remaining relative to the vehicle control and plot the results to determine DC₅₀ and Dₘₐₓ.[1]
Protocol 2: Mechanistic Validation with Proteasome Inhibitor
This assay confirms that the observed protein degradation is dependent on the proteasome.[7]
Methodology:
-
Follow steps 1 and 2 from Protocol 1.
-
Co-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC at a concentration known to cause significant degradation (e.g., 5x DC₅₀).[1][5]
-
Include controls: vehicle only, PROTAC only, and MG132 only.
-
Incubate for the standard duration (e.g., 24 hours).
-
Proceed with Western Blot analysis as described in Protocol 1.
-
Interpretation: A "rescue" of the POI levels in the co-treated sample compared to the PROTAC-only sample confirms proteasome-dependent degradation.[8]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses whether the PROTAC binds to its intended target protein in intact cells by measuring changes in the protein's thermal stability.[4][9]
Methodology:
-
Cell Treatment: Treat cultured cells with the PROTAC at a desired concentration (e.g., 1 µM) or vehicle control for 1-2 hours.
-
Harvest and Resuspend: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[9]
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.[4]
-
Analysis: Collect the supernatant and analyze the amount of soluble POI at each temperature point by Western Blot (as in Protocol 1) or mass spectrometry.
-
Interpretation: A shift in the melting curve to a higher temperature in the PROTAC-treated sample indicates that the PROTAC has bound to and stabilized the POI, confirming target engagement.[4][10]
Protocol 4: Off-Target and Neosubstrate Degradation Analysis
This protocol assesses the selectivity of the PROTAC.
Part A: Quantitative Mass Spectrometry (MS) for Unbiased Off-Target Profiling
-
Cell Treatment: Treat cells in biological triplicate with the PROTAC (at a concentration ~5x DC₅₀) and vehicle control for a shorter duration (e.g., 6-8 hours) to prioritize direct degradation events.[5]
-
Sample Preparation: Lyse cells, quantify protein, and perform in-solution trypsin digestion to generate peptides.[11]
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.[11]
-
Data Analysis: Process the raw data to identify and quantify proteins. Perform statistical analysis to identify all proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control.[11]
Part B: Western Blot for Known CRBN Neosubstrates
-
Treat cells with the PROTAC as described in Protocol 1.
-
Perform Western Blot analysis using primary antibodies against known thalidomide-dependent neosubstrates, such as Ikaros (IKZF1) and Aiolos (IKZF3).[12]
-
Interpretation: The absence of significant degradation of these proteins suggests selectivity for the intended POI over common CRBN neosubstrates.
Protocol 5: Cell Viability Assay (MTT Assay)
This assay measures the effect of POI degradation on cell viability or cytotoxicity.[13]
Materials:
-
96-well plates
-
Cells and culture medium
-
PROTAC stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow them to adhere overnight.[15]
-
Treatment: Add 100 µL of medium containing serial dilutions of the PROTAC to the wells.
-
Incubation: Incubate for a desired period (e.g., 72 hours).[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[16]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC₅₀ value.
Conclusion
The experimental workflow detailed in these application notes provides a robust framework for the validation of novel PROTACs developed using this compound. By systematically confirming target degradation, elucidating the mechanism of action, verifying target engagement, assessing selectivity, and measuring functional outcomes, researchers can build a comprehensive data package to support the advancement of new targeted protein degraders in drug discovery and development.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of Pathogenic Isoforms of IKZF1 in Leukemic Cell Lines and Acute Lymphoblastic Leukemia Samples: Identification of a Novel Truncated IKZF1 Transcript in SUP-B15 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. benchchem.com [benchchem.com]
- 12. Rate of CRL4CRBN substrate Ikaros and Aiolos degradation underlies differential activity of lenalidomide and pomalidomide in multiple myeloma cells by regulation of c-Myc and IRF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Solubility of Thalidomide-O-amido-PEG-C2-NH2 PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-amido-PEG-C2-NH2 based PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of these molecules during experiments.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound PROTACs have poor solubility?
A1: The poor aqueous solubility of many PROTACs, including those based on this compound, is often due to their inherent molecular characteristics. These molecules typically have a high molecular weight and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space. This combination of a large, often hydrophobic surface area can lead to low solubility in aqueous buffers.[1][2] While the PEG linker is included to enhance hydrophilicity, the overall physicochemical properties of the entire PROTAC molecule determine its ultimate solubility.
Q2: What are the common experimental issues arising from poor PROTAC solubility?
A2: Poor solubility can lead to several experimental challenges:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers. This can lead to an underestimation of its potency (e.g., DC50, IC50) and inconsistent results.[3]
-
Inaccurate Concentration: Undissolved compound can result in an inaccurate determination of the actual concentration in stock solutions and experimental wells.
-
Low Bioavailability: In cellular and in vivo experiments, poor solubility can limit the amount of PROTAC that crosses cell membranes to reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[3]
Q3: How can I improve the solubility of my this compound PROTAC for in vitro experiments?
A3: Several strategies can be employed to improve the solubility of your PROTAC for experimental use:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental buffer.[4][5] Be mindful of the final DMSO concentration, as it can have effects on cells.
-
Formulation with Excipients: Using excipients can significantly enhance solubility. For in vivo studies, formulations with agents like PEG300, Tween 80, or SBE-β-CD have been suggested for similar compounds.[4]
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer may improve its solubility.
-
Sonication: Sonication can help to dissolve the compound, especially when preparing stock solutions.[4]
-
Amorphous Solid Dispersions (ASDs): For more advanced formulation, creating an ASD can improve the dissolution rate and extent of solubility.[3]
Solubility Data
Quantitative solubility data for this compound PROTACs is limited in publicly available literature. However, data from chemical suppliers for the hydrochloride salt of this molecule and a similar analog provide a useful starting point.
| Compound | Solvent | Solubility | Notes |
| This compound hydrochloride | Water | 100 mg/mL (219.85 mM) | Sonication is recommended. |
| DMSO | 125 mg/mL (274.81 mM) | Sonication is recommended. | |
| PBS | 25 mg/mL (54.96 mM) | ||
| Thalidomide-O-amido-PEG3-C2-NH2 hydrochloride | Water | 100 mg/mL (184.17 mM) | Sonication is recommended. |
| DMSO | 125 mg/mL (230.22 mM) | Sonication and fresh DMSO are recommended. |
Data sourced from publicly available supplier information.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of your this compound PROTAC solid.
-
Add a minimal amount of 100% DMSO to dissolve the solid.
-
Vortex and/or sonicate the solution until the solid is completely dissolved.[4]
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Kinetic Solubility Assay
This assay provides a rapid assessment of your PROTAC's solubility in an aqueous buffer.
-
Prepare a 10 mM stock solution of your PROTAC in 100% DMSO.
-
Serially dilute the stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each dilution to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (e.g., ≤1%).
-
Shake the plate at room temperature for 1-2 hours.
-
Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength of ~620 nm. An increase in turbidity indicates precipitation.
-
Alternatively, centrifuge the plate to pellet the precipitate and measure the concentration of the PROTAC remaining in the supernatant using HPLC-UV.
Protocol 3: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of your PROTAC.
-
Add an excess amount of the solid PROTAC to a known volume of the solvent of interest (e.g., water, PBS) in a glass vial.
-
Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, filter the solution through a 0.22 µm filter to remove any undissolved solid.
-
Quantify the concentration of the dissolved PROTAC in the filtrate using a validated analytical method such as HPLC-UV.
Visualizations
PROTAC Mechanism of Action
Caption: PROTAC-mediated degradation of a target protein.
Experimental Workflow for Solubility Assessment
Caption: A workflow for assessing and improving PROTAC solubility.
Troubleshooting Decision Tree
References
Technical Support Center: Optimizing Linker Length of Thalidomide-O-amido-PEG-C2-NH2 for Improved Degradation
This technical support center is designed for researchers, scientists, and drug development professionals working on optimizing Proteolysis-Targeting Chimeras (PROTACs) utilizing a Thalidomide-O-amido-PEG-C2-NH2 linker to recruit the Cereblon (CRBN) E3 ubiquitin ligase. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC, and why is its length particularly critical for the efficacy of a this compound based degrader?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to your target protein of interest (POI) with the Thalidomide moiety that recruits the CRBN E3 ligase.[1][2][3] Its primary role is to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][5] The length and composition of the PEG linker are critical as they dictate the distance and relative orientation between the POI and CRBN.[4][6]
An optimal linker length is essential for the following reasons:
-
Preventing Steric Hindrance : A linker that is too short can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[4][6][]
-
Ensuring Productive Ubiquitination : Conversely, a linker that is too long might lead to a non-productive complex where the lysine (B10760008) residues on the target protein are not accessible to the E3 ligase for ubiquitination.[4][6]
-
Balancing Physicochemical Properties : The PEG component of the linker can improve the solubility and cell permeability of the PROTAC molecule.[3][][8]
Q2: I am starting a new project. What is a good starting point for the PEG linker length in my Thalidomide-based PROTAC?
A2: While the optimal linker length is highly dependent on the specific target protein and the E3 ligase pair, a common starting point for PEG linkers is to synthesize and test a small library of PROTACs with varying linker lengths.[1][9] Many studies suggest that an initial screening of PROTACs with 3 to 12 ethylene (B1197577) glycol units is a reasonable approach.[] It has been observed that for some targets, a linker length of 15-17 atoms is effective.[5][10] The key is to empirically determine the optimal length for your specific system.[11]
Q3: How does the flexibility of the PEG linker impact the stability of the ternary complex and degradation efficiency?
A3: The flexibility of the PEG linker is a double-edged sword. While a flexible linker can allow the PROTAC to adopt a more favorable conformation for ternary complex formation, excessive flexibility can have a high entropic penalty upon binding, potentially leading to a less stable ternary complex and reduced degradation efficiency.[11][12][] The goal is to strike a balance between providing enough flexibility to accommodate the binding of both the target protein and the E3 ligase without being overly flexible, which could lead to non-productive binding events.[12][]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound based PROTACs.
Issue 1: My PROTAC shows good binding to the target protein and Cereblon in binary assays, but I see no or very low degradation of the target protein.
This is a common challenge that often points to issues with the formation of a productive ternary complex. Here are some potential linker-related causes and troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Incorrect Linker Length | The linker may be too short, causing steric hindrance, or too long, leading to a non-productive complex.[4][12] Solution: Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to identify the optimal length. |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues are not accessible for ubiquitination. Solution: Consider altering the attachment point of the linker on your target-binding ligand to change the relative orientation of the two proteins.[6][] |
| Poor Physicochemical Properties | The overall PROTAC molecule might have poor cell permeability or low aqueous solubility, preventing it from reaching its intracellular target.[10][12] Solution: Modify the linker to improve solubility and cell permeability. While PEG linkers generally improve hydrophilicity, the overall properties of the PROTAC need to be considered.[3][] |
Issue 2: I am observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations.
The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[12]
| Potential Cause | Troubleshooting Steps |
| High PROTAC Concentration | At high concentrations, the PROTAC can saturate both the target protein and the E3 ligase independently, preventing the formation of the ternary complex. Solution: Perform a wide dose-response experiment to identify the optimal concentration range for degradation.[8] You may find that lower concentrations of your PROTAC are more effective. |
| Suboptimal Linker Design | The linker may not be optimal for promoting positive cooperativity in the ternary complex. Solution: Modifying the linker length or rigidity can sometimes mitigate the hook effect by improving the stability of the ternary complex relative to the binary complexes. |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The optimal linker length is target-dependent. The following table summarizes representative data from the literature on the impact of PEG linker length on the degradation of different target proteins using Thalidomide-based PROTACs.
| Target Protein | Cell Line | Linker (PEG Units) | DC50 (µM) | Dmax (%) | Key Observation |
| BRD4 | H661 | 0 (No PEG) | < 0.5 | > 90 | A short, direct linkage can be highly effective.[14] |
| BRD4 | H661 | 1 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency in some cases.[14] |
| BRD4 | H661 | 2 | > 5 | ~60 | Gradual recovery of potency with increasing linker length.[14] |
| BRD4 | Various | 3 | Variable | Variable | Potency is highly dependent on the specific PROTAC architecture.[14] |
| ERα | - | 16-atom linker | - | - | A 16-atom linker was found to be optimal, with shorter and longer linkers showing reduced efficacy.[5][10] |
| p38α | - | 15-17 atom linker | - | - | A linker length of 15-17 atoms was identified as most effective.[5][10] |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved. Data is synthesized from multiple sources and direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols
Here are detailed methodologies for key experiments to evaluate the efficacy of your this compound based PROTACs.
Western Blot Analysis for Protein Degradation
This is the standard method for quantifying the reduction in target protein levels.[10]
-
Cell Culture and Treatment : Seed cells at an appropriate density in 6-well plates. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting : Load equal amounts of protein onto an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with a primary antibody specific to your target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics of binary and ternary complex formation.[5][10]
-
Chip Preparation : Immobilize one of the binding partners (e.g., the Cereblon E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis : Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis : To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Experimental Workflow for Linker Optimization
Caption: A typical experimental workflow for PROTAC linker optimization.
Troubleshooting Logic for Poor Degradation
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Off-Target Effects of Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects associated with thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with thalidomide-based PROTACs?
A1: The off-target effects of thalidomide-based PROTACs primarily stem from the inherent biological activity of the thalidomide (B1683933) moiety, which recruits the E3 ligase Cereblon (CRBN). This can lead to two main types of off-target effects:
-
Neosubstrate Degradation: The recruitment of CRBN by the thalidomide component can induce the degradation of endogenous proteins that are not the intended target of the PROTAC. These unintended targets are often zinc finger transcription factors such as IKZF1 (Ikaros), IKZF3 (Aiolos), and SALL4.[1][2][3][4] The degradation of these "neosubstrates" is a known mechanism of action for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide (B1683929), and pomalidomide.[1][4]
-
Target-Independent, PROTAC-Dependent Degradation: The bifunctional nature of the PROTAC itself can lead to the formation of a ternary complex with CRBN and an unintended protein, leading to its degradation. This can be influenced by the physicochemical properties of the PROTAC, including the linker and the warhead.
Q2: My proteomic analysis reveals the degradation of several zinc-finger proteins. Is this expected?
A2: Yes, the degradation of certain zinc-finger (ZF) proteins is a known off-target effect of thalidomide-based PROTACs.[2][5][6] This is because the thalidomide moiety itself, when bound to CRBN, can recruit these proteins for ubiquitination and subsequent degradation. Pomalidomide, a common thalidomide analog used in PROTACs, is known to induce the degradation of ZF proteins.[2][5][7] If your intended target is not a zinc-finger protein, their degradation indicates an off-target effect mediated by the CRBN-recruiting component of your PROTAC.
Q3: How can I reduce the off-target degradation of neosubstrates?
A3: Several strategies can be employed to minimize the degradation of neosubstrates:
-
Modify the Thalidomide Moiety: Introducing chemical modifications to the phthalimide (B116566) ring of the thalidomide ligand can alter its binding interface with neosubstrates without significantly affecting its affinity for CRBN. For example, modifications at the C5 position of the phthalimide ring have been shown to reduce the degradation of off-target ZF proteins.[2][5]
-
Alter the Linker: The length and composition of the linker can influence the geometry of the ternary complex and potentially disfavor the binding of neosubstrates.
-
Change the E3 Ligase: If mitigating off-target effects with a CRBN-based PROTAC proves challenging, consider switching to a PROTAC that recruits a different E3 ligase, such as VHL (von Hippel-Lindau). Different E3 ligases have distinct sets of endogenous substrates, which may result in a cleaner off-target profile.
Q4: My PROTAC shows low potency and I suspect off-target binding is sequestering the molecule. How can I investigate this?
A4: Low potency can indeed be a result of off-target engagement. To investigate this, a Cellular Thermal Shift Assay (CETSA) can be employed. CETSA assesses the direct binding of your PROTAC to both the intended target and potential off-target proteins in a cellular context. An increase in the thermal stability of a protein upon PROTAC treatment indicates target engagement. By performing a proteome-wide CETSA, you can identify unintended binding partners that may be sequestering your PROTAC.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution & Experimental Protocol |
| Significant degradation of known CRBN neosubstrates (e.g., IKZF1, IKZF3) is observed in proteomics data. | The thalidomide moiety is inducing its inherent biological activity. | Strategy: Modify the CRBN ligand. Action: Synthesize PROTAC analogs with substitutions on the phthalimide ring of thalidomide (e.g., at the C5 position). Validation: Perform quantitative proteomics to compare the off-target profile of the modified PROTACs with the original one. |
| My PROTAC is degrading an unintended protein that is not a known CRBN neosubstrate. | The warhead may have off-target binding, or the PROTAC is forming an unexpected ternary complex. | Strategy 1: Assess warhead selectivity. Action: Perform a proteome-wide Cellular Thermal Shift Assay (CETSA) with just the warhead molecule to identify its off-target binding partners. Strategy 2: Confirm ternary complex formation. Action: Use a NanoBRET assay to assess the proximity of the off-target protein to CRBN in the presence of your PROTAC. A positive signal would confirm the formation of an off-target ternary complex. |
| The PROTAC shows a "hook effect" at high concentrations, and off-target degradation is more pronounced in this range. | Formation of unproductive binary complexes (PROTAC-target or PROTAC-CRBN) is favored at high concentrations, which may lead to promiscuous interactions. | Strategy: Optimize PROTAC concentration. Action: Perform a detailed dose-response experiment using quantitative Western blot to determine the optimal concentration range for on-target degradation while minimizing off-target effects. The ideal concentration should be at or slightly above the DC50 for the target protein, but below the concentration where the hook effect becomes prominent. |
| The PROTAC is potent but shows significant cellular toxicity unrelated to the degradation of the intended target. | Off-target degradation of an essential protein or general promiscuity of the molecule. | Strategy: Comprehensive off-target analysis. Action: Conduct a time-course quantitative proteomics experiment (e.g., at 4, 8, and 24 hours) to distinguish between direct and indirect off-target effects. Direct off-targets should be degraded at earlier time points. Follow up with siRNA-mediated knockdown of the identified off-target proteins to see if it phenocopies the observed toxicity. |
Quantitative Data Summary
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | CRBN | BRD4 | < 1 | > 95 | Jurkat | [8] |
| MZ1 | VHL | BRD4 | 1.0 | Not Specified | VCaP | [8] |
| dBET1 | CRBN | BRD4 | 1.8 | > 90 | HeLa | [9] |
This table illustrates the high potency of CRBN-based PROTACs like ARV-825 and dBET1 in degrading BRD4. While direct comparison is challenging due to different cell lines and experimental conditions, all three PROTACs demonstrate nanomolar degradation capabilities.
Table 2: Illustrative Proteomics Data for a Kinase-Targeting, Thalidomide-Based PROTAC
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Significance |
| Target Kinase A | -4.5 | < 0.001 | Significant On-Target Degradation |
| Off-Target Kinase B | -1.2 | > 0.05 | No Significant Change |
| Off-Target Kinase C | -1.1 | > 0.05 | No Significant Change |
| IKZF1 (Neosubstrate) | -2.8 | < 0.01 | Off-Target Degradation |
| ZFP91 (Zinc Finger Protein) | -2.1 | < 0.05 | Off-Target Degradation |
| GAPDH (Housekeeping Protein) | -1.05 | > 0.05 | No Significant Change |
This illustrative data demonstrates a common scenario for a thalidomide-based PROTAC where significant on-target degradation is accompanied by the off-target degradation of known neosubstrates like IKZF1 and other zinc finger proteins.
Experimental Protocols
Global Proteomics for Off-Target Identification (TMT-based LC-MS/MS)
Objective: To identify and quantify all proteins that are degraded upon PROTAC treatment in an unbiased manner.
Methodology:
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Cell Culture and Treatment:
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Culture a suitable cell line to 70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration (e.g., 5x DC50). Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind CRBN).
-
Incubate for a specified time (e.g., 24 hours). For distinguishing direct vs. indirect effects, use shorter time points (e.g., 4-6 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
LC-MS/MS Analysis:
-
Analyze the combined peptide sample using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Quantitative Western Blot for Validation
Objective: To validate the degradation of specific on-target and off-target proteins identified from proteomics.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and treat with a range of PROTAC concentrations for a specified time. Include a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells and determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a validated primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate and image the blot.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin).
-
NanoBRET™ Ternary Complex Formation Assay
Objective: To determine if the PROTAC induces the formation of a ternary complex between CRBN and a protein of interest (either on-target or off-target) in live cells.
Methodology:
-
Cell Line Engineering:
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Co-transfect cells with expression vectors for the protein of interest fused to NanoLuc® luciferase and CRBN fused to a HaloTag®.
-
-
Assay Procedure:
-
Seed the engineered cells in a white, 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Treat the cells with a serial dilution of the PROTAC.
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Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Signal Detection and Analysis:
-
Immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.
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Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.
-
Visualizations
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A logical workflow for identifying and addressing off-target effects.
Caption: Experimental workflow for off-target identification and validation.
References
- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lenalidomide derivatives and proteolysis-targeting chimeras for controlling neosubstrate degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the druggable zinc-finger proteome defines properties of drug-induced degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Improving Ternary Complex Formation with Thalidomide-O-amido-PEG-C2-NH2
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Thalidomide-O-amido-PEG-C2-NH2 in their experiments. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the formation of ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in my experiments?
A1: this compound is a functionalized building block used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 2-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. In a PROTAC, this E3 ligase ligand-linker conjugate is connected to a ligand for your protein of interest (POI). The resulting heterobifunctional molecule facilitates the formation of a ternary complex (POI-PROTAC-CRBN), leading to the ubiquitination and subsequent proteasomal degradation of the POI.
Q2: How does the PEG2 linker influence the efficacy of my PROTAC?
A2: The 2-unit PEG linker plays a critical role in the stability and geometry of the ternary complex. Its length and flexibility are crucial for orienting the POI and CRBN in a productive conformation for ubiquitin transfer. A linker that is too short, like this PEG2 linker, may cause steric hindrance, preventing the simultaneous binding of the POI and E3 ligase.[1][2] Conversely, a linker that is too long might not effectively bring the two proteins into proximity for efficient ubiquitination.[3] The optimal linker length is target-dependent and often requires empirical determination.[4]
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon observed in PROTAC dose-response experiments where the efficacy of protein degradation decreases at high PROTAC concentrations. This occurs because at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the productive ternary complex.[1][3] To mitigate the hook effect, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for degradation. A linker that promotes strong positive cooperativity in ternary complex formation can also help to lessen the hook effect.[1]
Q4: Why is maintaining the chiral integrity of the thalidomide moiety important?
A4: The two enantiomers of thalidomide can have different biological activities. It is crucial to avoid racemization during the synthesis and handling of your PROTAC to ensure consistent and reproducible results. Basic conditions and elevated temperatures during chemical synthesis can lead to racemization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low target protein degradation observed | Inefficient Ternary Complex Formation: The short PEG2 linker may cause steric clashes between the target protein and CRBN.[] | - Synthesize and test PROTACs with longer PEG linkers (e.g., PEG3, PEG4) to increase flexibility and distance. - Confirm binary engagement of your PROTAC with both the target protein and CRBN independently using biophysical assays like SPR or ITC. |
| Low Protein Expression: The target protein or CRBN levels in the cell line may be insufficient. | - Verify the expression levels of both the target protein and CRBN in your cell model using Western Blotting. - Consider using a cell line known to have high expression of both proteins as a positive control. | |
| Poor Cell Permeability: The PROTAC may not be efficiently entering the cells due to its physicochemical properties. | - Assess cell permeability using a Caco-2 permeability assay. - Confirm target engagement in live cells using Cellular Thermal Shift Assay (CETSA) or NanoBRET assays. | |
| "Hook effect" observed at low PROTAC concentrations | High Affinity Binary Interactions: The individual ligands for the target protein and CRBN may have very high affinities, favoring binary complex formation. | - Consider using ligands with slightly lower binary affinities, as potent degradation is often driven by the stability of the ternary complex rather than high binary affinity.[1] |
| Suboptimal Linker Conformation: The short and flexible PEG2 linker might adopt conformations that favor binary over ternary complexes. | - Experiment with more rigid linkers of similar length (e.g., incorporating alkyl chains or cyclic structures) to alter the conformational landscape of the PROTAC. | |
| Inconsistent results between biochemical and cellular assays | Different Experimental Conditions: Biochemical assays with purified proteins may not fully recapitulate the complex cellular environment. | - Validate findings using a combination of in-vitro (e.g., TR-FRET, AlphaLISA) and in-cell (e.g., NanoBRET, CETSA) assays to confirm ternary complex formation and target degradation. |
| Compound Instability: The PROTAC may be degrading in cell culture media or during sample processing. | - Evaluate the stability of your PROTAC in cell culture medium and cell lysates over time using LC-MS/MS. |
Quantitative Data Presentation
Table 1: Impact of PEG Linker Length on BRD4 Degradation [4]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. |
Note: Data is a synthesis of findings from multiple research articles and may not be directly comparable due to variations in experimental conditions.
Table 2: Performance of Exemplary BRD4-Targeting PROTACs
| PROTAC Name | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | PEG | BRD4 | Molt4 | 4.75 | >90 |
| dBET6 | Thalidomide | PEG | BRD4 | - | ~10 (BD1), ~50 (BD2) | >90 |
| PROTAC 1 | Pomalidomide | PEG | BRD4 | Burkitt's lymphoma | < 1 | >90 |
Experimental Protocols
Protocol 1: Western Blot Analysis of Target Protein Degradation
This protocol outlines the steps for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
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Cell line expressing the protein of interest and CRBN
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
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Cell culture medium and supplements
-
6-well plates
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Ice-cold Phosphate-Buffered Saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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Laemmli sample buffer
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SDS-PAGE gels, running buffer, and transfer system
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PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
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Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate with the primary antibody against the target protein overnight at 4°C. Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Quantification: Apply an ECL substrate and image the blot. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the corresponding loading control band intensity.
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a homogeneous, no-wash immunoassay to detect the formation of the POI-PROTAC-CRBN ternary complex.[6][7]
Materials:
-
Tagged POI (e.g., GST-tagged BRD4)
-
Tagged CRBN E3 ligase complex (e.g., FLAG- and 6xHis-tagged)
-
PROTAC of interest (and control compounds like a non-binding analog)
-
AlphaLISA Acceptor beads conjugated to an anti-tag antibody (e.g., Anti-FLAG)
-
AlphaLISA Donor beads conjugated to an anti-tag antibody (e.g., Anti-GST)
-
AlphaLISA-compatible microplates
-
AlphaLISA-compatible plate reader
-
AlphaLISA Binding Assay Buffer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA Binding Assay Buffer. Prepare solutions of the tagged POI and tagged CRBN complex at the desired concentrations in the same buffer.
-
Ternary Complex Formation: In an AlphaLISA microplate, add the tagged POI, tagged CRBN complex, and the PROTAC (or control) to the wells. Incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for complex formation.
-
Bead Addition: Add the AlphaLISA Acceptor beads to all wells and incubate. Then, add the AlphaLISA Donor beads to all wells and incubate in the dark.
-
Signal Detection: Read the plate on an AlphaLISA-compatible plate reader.
-
Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation, with the peak representing the optimal concentration for complex formation and the subsequent decrease indicating the "hook effect."[7]
Mandatory Visualizations
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for Western Blot analysis.
Caption: Simplified BRD4 signaling pathway in cancer.
References
Stability issues of Thalidomide-O-amido-PEG-C2-NH2 in cell culture media.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Thalidomide-O-amido-PEG-C2-NH2 in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its stability concerns?
This compound is a functionalized derivative of thalidomide (B1683933), commonly used as a building block for synthesizing Proteolysis Targeting Chimeras (PROTACs). The thalidomide moiety serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). The primary stability concern is the thalidomide core itself, which is susceptible to hydrolysis in aqueous solutions at physiological pH (around 7.4).[1] This degradation can lead to a loss of binding to CRBN and, consequently, a loss of PROTAC activity.
Q2: What are the main degradation pathways for this compound in cell culture media?
The primary degradation pathway is the hydrolysis of the amide bonds in the glutarimide (B196013) and phthalimide (B116566) rings of the thalidomide molecule.[2][3] This process is spontaneous in aqueous environments and is accelerated at neutral to alkaline pH and higher temperatures. The degradation of the thalidomide core will inactivate the molecule's ability to recruit the CRBN E3 ligase.
Q3: How does the PEG linker in this compound affect its stability?
The polyethylene (B3416737) glycol (PEG) linker can enhance the aqueous solubility of the molecule.[1] While the thalidomide core's susceptibility to hydrolysis remains, the PEG linker's properties can influence the overall physicochemical characteristics of the resulting PROTAC, which may indirectly affect its stability and cellular uptake. However, the linker itself can also be a site of metabolic modification.[4]
Q4: What factors can influence the stability of this compound in my experiments?
Several factors can impact the stability of your compound:
-
pH of the Medium: Thalidomide's hydrolysis is pH-dependent, with degradation increasing at neutral to alkaline pH.[1]
-
Temperature: Higher temperatures will accelerate the rate of hydrolysis.[1]
-
Media Components: Components in the cell culture media, particularly esterases found in fetal bovine serum (FBS), may contribute to enzymatic degradation.[1]
-
Incubation Time: Longer incubation times will result in a greater percentage of the compound degrading.
-
Storage of Stock Solutions: Improper storage of stock solutions (e.g., at room temperature for extended periods) can lead to degradation before the experiment even begins. It is recommended to store stock solutions at -20°C or -80°C.[5][6]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity (Target Protein Degradation)
If you are observing lower than expected or inconsistent degradation of your target protein, it could be due to the instability of your this compound-based PROTAC.
Troubleshooting Workflow:
Troubleshooting Workflow for Lack of Degradation
Possible Solutions & Methodologies:
-
Verify Compound Integrity: Before starting an experiment, confirm the purity and integrity of your this compound stock using a technique like LC-MS.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions in an appropriate solvent like DMSO and use them immediately. Avoid repeated freeze-thaw cycles.
-
Perform a Stability Study: Conduct a time-course experiment to determine the stability of your compound in your specific cell culture medium under your experimental conditions (see Experimental Protocols section).
-
Minimize Incubation Time: If the compound is found to be unstable, consider reducing the incubation time or adding the compound at multiple time points during the experiment.[7]
-
Evaluate Media Components: Test the stability of your compound in your base medium (e.g., DMEM or RPMI-1640) with and without serum to see if serum components are accelerating degradation.
Issue 2: High Background or Off-Target Effects
Degradation products of thalidomide may have their own biological activities, which could lead to unexpected results or off-target effects.
Possible Solutions & Methodologies:
-
Confirm Compound Purity: Ensure the purity of your stock compound to rule out contaminants as the source of off-target effects.
-
Minimize Degradation: Follow the recommendations in the "Inconsistent or No Biological Activity" section to minimize the formation of degradation products during your experiment.
-
Use Proper Controls: Include control groups in your experiment, such as a negative control where the PROTAC cannot bind to the E3 ligase or the target protein, to help differentiate between on-target and off-target effects.
Quantitative Data
While specific stability data for this compound is not extensively published, the following tables provide relevant information on the stability of thalidomide and the impact of PEG linkers on the efficacy of thalidomide-based PROTACs.
Table 1: Half-life of Thalidomide under Physiological Conditions
| Compound | Condition | Half-life | Reference |
| Thalidomide | pH 7.4, 37°C | ~5-7 hours | [8][9] |
| Thalidomide | Healthy Adults (oral dose) | ~5.5 - 7.3 hours | [6][8] |
Note: This data is for the parent thalidomide molecule. The actual half-life of this compound in cell culture media may vary.
Table 2: Impact of PEG Linker Length on the Efficacy of Thalidomide-Based BRD4 PROTACs
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation | Reference |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective. | [10] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | [10] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [10] |
| 4 | BRD4 | H661 | < 0.5 | > 90 | Longer linkers can restore and even enhance degradation efficacy. | [10] |
| 5 | BRD4 | H661 | < 0.5 | > 90 | Demonstrates that a longer PEG chain can be beneficial for potent degradation. | [10] |
DC50: The concentration of PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. This data is synthesized from studies on BRD4-targeting PROTACs and is intended to illustrate general trends.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media using LC-MS
This protocol outlines a method to determine the stability of your compound in your specific experimental conditions.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of this compound in DMSO. Spike the compound into your pre-warmed cell culture medium at the final desired concentration.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the medium.
-
Quenching and Sample Preparation: Immediately add the aliquot to a tube containing cold acetonitrile with an internal standard to stop any further degradation and precipitate proteins. Vortex the samples and centrifuge to pellet the precipitated protein.
-
LC-MS Analysis: Transfer the supernatant to new vials for LC-MS analysis. Analyze the samples to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the percentage of the remaining compound versus time to determine its stability profile.
Protocol 2: Western Blot for Assessing PROTAC-Induced Target Degradation
This protocol is for quantifying the degradation of the target protein in cells treated with your PROTAC.
Materials:
-
Cells expressing the target protein and CRBN
-
This compound-based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies for the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat them with a range of concentrations of your PROTAC for a predetermined amount of time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against your target protein and a loading control. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and then to the vehicle control to determine the percentage of degradation.
Visualizations
PROTAC Mechanism of Action
Experimental Workflow for PROTAC Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Teratogenic effects of thalidomide: molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The Rise, Fall and Subsequent Triumph of Thalidomide: Lessons Learned in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Low yield in Thalidomide-O-amido-PEG-C2-NH2 PROTAC synthesis and how to improve it.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of Thalidomide-O-amido-PEG-C2-NH2 and its subsequent use in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in PROTAC synthesis?
A1: this compound is a key building block in the development of PROTACs. It is a pre-formed conjugate consisting of a thalidomide-based ligand for the E3 ubiquitin ligase Cereblon (CRBN), a polyethylene (B3416737) glycol (PEG) linker, and a terminal amine group.[1][2][3][4][5][6][7] This bifunctional molecule simplifies the PROTAC synthesis workflow by providing a ready-to-use "warhead" that can be coupled to a ligand for a specific protein of interest.
Q2: What is a common cause of low yield in the final amide coupling step of a PROTAC synthesis?
A2: Low yields in the final amide coupling step are a frequent challenge in PROTAC synthesis.[8] This can be attributed to several factors, including inefficient coupling reagents, steric hindrance between the bulky ligand and the linker, poor solubility of the reactants, or suboptimal reaction conditions. PROTACs are often large molecules, which can make purification difficult and contribute to apparent low yields.[8]
Q3: How does the PEG linker influence the properties and efficacy of the final PROTAC?
A3: The PEG linker is not just a spacer; it critically influences the PROTAC's physicochemical properties and biological activity.[9] Its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9][10] Furthermore, PEG linkers can enhance the solubility and cell permeability of the often hydrophobic PROTAC molecules.[11] However, the linker's composition can also present challenges during purification.[9]
Q4: Why is the purification of PEGylated PROTACs so challenging?
A4: The purification of PEGylated PROTACs is complex due to several factors. The PEGylation process can result in a mixture of molecules with varying PEG chain lengths. Additionally, the large molecular weight and often "greasy" nature of PROTACs can lead to difficulties in chromatographic separation from unreacted starting materials and byproducts, which may have similar physicochemical properties.[9]
Troubleshooting Guide: Low Yield in this compound PROTAC Synthesis
This guide addresses specific issues that may lead to low yields during the synthesis of PROTACs using this compound.
| Issue | Possible Cause | Recommended Solution |
| Low Yield in Amide Coupling Step | Inefficient coupling reagent. | Use a more potent amide coupling reagent such as HATU or HCTU. Ensure the reagent is fresh and stored under anhydrous conditions. |
| Inappropriate base. | Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). Typically, 2-3 equivalents are used. | |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved in an appropriate anhydrous solvent, such as DMF or DCM. Gentle heating or sonication may be necessary. The use of co-solvents can also be explored. | |
| Steric hindrance. | If coupling a particularly bulky ligand, consider extending the reaction time or moderately increasing the reaction temperature (e.g., to 40-50 °C). | |
| Moisture in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Difficult Product Purification | Co-elution of product and byproducts. | Optimize the solvent system for flash column chromatography, potentially using a gradient elution. Consider reverse-phase chromatography (e.g., C18) if normal-phase silica (B1680970) gel is ineffective. |
| Product tailing on silica gel. | Add a modifier to the eluent, such as a small amount of triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape. | |
| Heterogeneous PEGylated product. | A multi-step purification approach may be necessary, combining techniques like Size Exclusion Chromatography (SEC) to separate by size, followed by Reverse Phase HPLC (RP-HPLC) for higher purity. | |
| Side Reactions | Formation of undesired byproducts. | In reactions involving fluorinated thalidomide (B1683933) precursors in DMF at high temperatures, dimethylamine (B145610) can be formed, leading to a 4-(dimethylamino)-thalidomide byproduct.[12] Consider using DMSO as an alternative solvent, especially for reactions requiring elevated temperatures.[12] |
Quantitative Data on Analogous Reactions
While specific yield data for the synthesis of this compound is not extensively published, the following table summarizes yields for analogous thalidomide-linker conjugation reactions under various conditions, providing a baseline for expected outcomes.
| Reaction Type | Thalidomide Derivative | Linker/Reagent | Solvent | Conditions | Yield (%) | Reference |
| SNAr | 4-Fluorothalidomide | Propargylamine | DMF | Not specified | 25 | (As cited in[12]) |
| SNAr | 4-Fluorothalidomide | Primary amines | DMSO | 130 °C | 64-92 | (As cited in[12]) |
| Amide Coupling | Thalidomide-O-acetic acid | Various amine linkers | DMF | HATU, DIPEA, rt, 2h | 34-85 | (As cited in[12]) |
| Sonogashira Coupling | 4-Bromothalidomide | Alkyne-linkers | DMF | Pd(PPh3)2Cl2, CuI, Et3N, 70°C, 3h | 72 | (As cited in[12]) |
| Sonogashira Coupling | 4-Bromothalidomide | Alkyne-linkers | THF | Pd(PPh3)2Cl2, CuI, Et3N, 70°C, 12h | 87-89 | (As cited in[12]) |
Experimental Protocols
Protocol 1: Representative Synthesis of a Thalidomide-Linker-Amine Building Block
This protocol describes a general method for the synthesis of a thalidomide derivative with an amine-terminated PEG linker, analogous to this compound.
Materials:
-
4-Fluorothalidomide
-
Boc-protected amine-PEG-amine linker (e.g., Boc-NH-PEG2-CH2CH2-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Standard laboratory glassware for organic synthesis
-
Purification equipment (e.g., flash chromatography system, HPLC)
Procedure:
-
SNAr Reaction:
-
Dissolve 4-fluorothalidomide (1 equivalent) and the Boc-protected amine-PEG-amine linker (1.1 equivalents) in anhydrous DMSO.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Heat the reaction to 90-130 °C and stir for 16-24 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected thalidomide-linker.
-
-
Boc Deprotection:
-
Dissolve the purified, Boc-protected intermediate in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours until deprotection is complete (monitor by LC-MS).
-
Remove the solvent and excess TFA under reduced pressure to yield the final thalidomide-linker-amine product as a TFA salt.
-
Confirm the identity and purity of the final product by NMR and high-resolution mass spectrometry.
-
Protocol 2: General Amide Coupling for PROTAC Synthesis
This protocol outlines the coupling of the thalidomide-linker-amine to a carboxylic acid-functionalized ligand for the protein of interest (POI).
Materials:
-
This compound (or analogous amine-linker)
-
Carboxylic acid-functionalized POI ligand
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
HPLC for purification
-
Mass spectrometry for characterization
Procedure:
-
Dissolve the POI ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF or DCM.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative RP-HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and mass spectrometry.
Visualizations
Caption: A typical workflow for the synthesis of a PROTAC.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A logical workflow for troubleshooting low synthesis yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. asset.library.wisc.edu [asset.library.wisc.edu]
- 11. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting complex SPR sensorgrams for ternary complex formation.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of complex Surface Plasmon Resonance (SPR) sensorgrams for the study of ternary complex formation. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common experimental approaches for studying ternary complex formation using SPR?
There are three primary methods to investigate the formation of a ternary complex (L + A + B ⇌ LAB), where L is the immobilized ligand, A is the primary analyte, and B is the secondary analyte.
-
Sequential Injection: Ligand (L) is immobilized on the sensor surface. Analyte A is injected and its binding is measured. Following this, analyte B is injected (either alone or in a mixture with A) to observe the formation of the ternary complex (LAB). This method is useful for determining if the binding is ordered.
-
Co-injection: A mixture of analyte A and analyte B at fixed concentrations is injected over the immobilized ligand (L). This approach is used to determine the overall affinity and kinetics of the ternary complex formation in a single step.
-
Pre-incubation (Equilibrium Analysis): The primary analyte (A) is pre-incubated with the secondary analyte (B) before injection over the ligand (L). This method is particularly useful when the interaction between A and B is strong, allowing the pre-formed AB complex to bind to L.
Q2: My sensorgram shows an unexpected shape after the second analyte injection. What could be the cause?
Interpreting complex sensorgrams requires careful consideration of several potential biological and technical artifacts. An unusual response could indicate one of the following:
-
Positive Cooperativity: The binding of the first analyte enhances the binding of the second, resulting in a larger-than-expected signal.
-
Negative Cooperativity: The binding of the first analyte hinders the binding of the second, leading to a smaller signal or even dissociation.
-
Conformational Change: The binding of the first analyte induces a structural change in the ligand, which itself can cause a change in the SPR signal. The subsequent binding of the second analyte will occur from this new baseline.
-
Analyte-Induced Ligand Dissociation: The second analyte might cause the first analyte to dissociate from the ligand, leading to a decrease in the signal.
-
Non-Specific Binding (NSB): The secondary analyte may be binding to the sensor surface or the ligand itself in a non-specific manner.
-
Bulk Refractive Index Mismatch: Differences in the refractive index between the running buffer and the analyte solutions can cause sharp spikes at the beginning and end of the injection, which can be mistaken for binding events.
Q3: How can I differentiate between true ternary complex formation and experimental artifacts?
Distinguishing genuine interactions from artifacts is critical for accurate interpretation. A series of control experiments is essential.
Caption: A decision tree for troubleshooting common SPR artifacts.
Experimental Protocols & Data
Protocol 1: Sequential Injection to Confirm Ordered Binding
This protocol is designed to determine if the binding of analyte A is required for the binding of analyte B.
Methodology:
-
Immobilization: Immobilize the ligand (L) onto the sensor chip surface to a target density (e.g., 500-1500 RU). Use a reference flow cell (e.g., a blank surface or one with an irrelevant protein) to subtract non-specific binding and bulk effects.
-
Analyte A Injection: Inject a concentration of analyte A (e.g., 5-10 times its KD) over the surface to achieve a steady-state binding level (RA).
-
Analyte B Injection: Immediately following the association of A, inject a concentration series of analyte B (in a buffer that also contains analyte A at the same concentration as step 2) over the surface.
-
Control Experiment: As a critical control, inject the highest concentration of analyte B over a surface that has only been exposed to running buffer (no analyte A).
-
Regeneration: After each cycle, regenerate the sensor surface using appropriate conditions (e.g., low pH glycine, high salt) to remove all bound analytes.
-
Data Analysis: Subtract the reference cell data from the active cell data. A significant signal increase upon injection of analyte B (in the presence of A) compared to the control (B alone) confirms the formation of a ternary L-A-B complex.
| Interaction Step | Analyte(s) Injected | ka (M-1s-1) | kd (s-1) | KD (nM) |
| L + A ⇌ LA | Analyte A | 1.5 x 105 | 2.0 x 10-3 | 13.3 |
| LA + B ⇌ LAB | Analyte B (with A) | 3.0 x 105 | 5.0 x 10-4 | 1.7 |
| L + B ⇌ LB | Analyte B (control) | No significant binding | - | - |
This data is illustrative and will vary based on the specific molecules under investigation.
Protocol 2: Co-injection for Affinity Determination
This protocol is used when the order of binding is unknown or random, or to determine the overall stability of the ternary complex.
Methodology:
-
Immobilization: Immobilize the ligand (L) as described in Protocol 1.
-
Analyte Preparation: Prepare a dilution series of analyte A. For each concentration of A, create a sub-series of analyte B concentrations.
-
Co-injection Series: Inject the prepared mixtures of A and B over the sensor surface. It is crucial to maintain one analyte at a constant concentration while titrating the other.
-
Regeneration: Regenerate the surface between each co-injection.
-
Data Analysis: The resulting sensorgrams are more complex. They can be fitted to a ternary complex binding model or, for affinity, the steady-state response levels (Req) can be plotted against the concentration of the titrated analyte and fitted to a steady-state affinity model.
Caption: Comparison of sequential and co-injection experimental workflows.
Q4: What does a "biphasic" dissociation curve imply for my ternary complex?
A biphasic dissociation curve, characterized by a rapid initial decay followed by a much slower decay phase, often suggests complex kinetics. In the context of ternary interactions, this could mean:
-
Heterogeneity in the complex: There might be two different populations of the complex with different stability (e.g., different conformations of the LAB complex).
-
"Trapping" effect: The secondary analyte (B) may significantly slow down the dissociation of the primary analyte (A) from the ligand (L). The initial fast phase represents the dissociation of B from the LAB complex, while the slow phase represents the dissociation of A from the remaining LA complex.
-
Rebinding: If the analyte dissociates and rebinds to an adjacent site on the sensor chip before it can diffuse away into the bulk solution, it can artificially slow down the observed dissociation rate.
To investigate this, vary the flow rate during the dissociation phase. If the dissociation rate increases with the flow rate, rebinding is a likely contributor.
Q5: How should I set up the concentrations for my analytes?
Proper concentration ranges are key to obtaining high-quality, interpretable data.
| Experiment Type | Analyte A Concentration | Analyte B Concentration | Rationale |
| Sequential Injection | 5-10x KD of LA interaction | Titration series from 0.1x to 10x KD of LAB interaction | To ensure saturation of the LA complex before observing the binding of B. |
| Co-injection | Titration series around KD of LA | Fixed at a saturating concentration (e.g., 10x KD) | To determine the KD of A in the presence of B. |
| Equilibrium (Pre-incubation) | Fixed at > KD of AB interaction | Titration series around the expected KD of L-(AB) | To ensure the AB complex is pre-formed in solution before binding to L. |
Note: KD values are often unknown at the start. Begin with broad concentration ranges (e.g., 1 nM to 10 µM) in initial scouting experiments to estimate the affinities.
Technical Support Center: Enhancing Cell Permeability of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address challenges related to the cell permeability of Thalidomide-O-amido-PEG-C2-NH2 PROTACs and structurally similar molecules.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
| Issue/Question | Possible Causes | Recommended Solutions & Next Steps |
| 1. My PROTAC is potent in biochemical assays but shows weak or no activity in cell-based degradation assays. | This is a classic indicator of poor cell permeability . The PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase.[1][2] Other potential causes include active efflux or poor stability in cell media. | 1. Assess Permeability Directly: Use assays like PAMPA (for passive diffusion) or the Caco-2 permeability assay (for passive and active transport) to quantify permeability.[1] See the Experimental Protocols section for methodologies.2. Evaluate Efflux: The Caco-2 assay can determine an efflux ratio. An efflux ratio significantly greater than 2 suggests your PROTAC is being actively pumped out of the cell.[3] Consider co-dosing with a known efflux pump inhibitor (e.g., verapamil (B1683045) for P-gp) to confirm. 3. Check Compound Stability: Use LC-MS to check the stability of your PROTAC in the cell culture medium over the time course of your experiment. |
| 2. My cell-based assay results are inconsistent and not reproducible. | Inconsistent results can stem from experimental variability or issues with the PROTAC itself. | 1. Verify Cell Monolayer Integrity (for Caco-2 assays): Routinely measure the transepithelial electrical resistance (TEER) of your cell monolayers before and after the experiment. Use a low-permeability marker like Lucifer Yellow to check for leaks.[3]2. Address Compound Stickiness: PROTACs, being large and often lipophilic, can adsorb to plasticware, reducing the effective concentration. Consider adding 0.25-1% BSA to the basolateral compartment in Caco-2 assays to improve recovery.3. Confirm Solubility: Ensure your PROTAC is fully dissolved in the assay media at the tested concentrations. Precipitated compound will lead to inaccurate results. |
| 3. I've confirmed low permeability. What is the best first step to improve my molecule? | The linker is often the most straightforward component to modify for improving physicochemical properties without altering binding affinities to the target or E3 ligase.[2][4] | 1. Modify the Linker: Synthesize analogs with different linkers. * Shorten the PEG chain: Shorter PEG linkers are often associated with better permeability.[5][6] * Replace PEG with an alkyl chain: This can reduce the polar surface area (TPSA). * Introduce rigidity: Incorporating moieties like piperidine (B6355638) or piperazine (B1678402) can improve permeability and solubility.[7]2. Amide-to-Ester Substitution: Consider replacing an amide bond in your linker with a bioisosteric ester. This can reduce polarity and has been shown to enhance permeability and cellular potency.[8] |
| 4. How do I address high molecular weight and polarity? | These are inherent challenges for PROTACs ("beyond Rule of 5" molecules).[7][9] The goal is to reduce the effective polarity and size presented to the cell membrane. | 1. Promote Intramolecular Hydrogen Bonding: Design modifications that encourage the PROTAC to adopt a folded, more compact conformation in non-polar environments (like a cell membrane).[4] This "chameleon-like" behavior shields polar groups, reducing the effective TPSA and improving passive diffusion.[10][11]2. Prodrug Strategy: Mask a polar functional group (like a carboxylic acid or hydroxyl) with a lipophilic, cleavable moiety (e.g., an ester). The prodrug is more permeable, and once inside the cell, endogenous enzymes (like esterases) cleave the masking group to release the active PROTAC.[4][7] |
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties that limit the cell permeability of my Thalidomide-based PROTAC? A1: The main obstacles for PROTAC permeability are a high molecular weight (MW), typically over 800 Da, and a large topological polar surface area (TPSA).[2][9] These properties are outside the typical range for orally bioavailable small molecules, often referred to as "Lipinski's Rule of 5." The flexible PEG linker, while improving solubility, can contribute to a high TPSA and adopt conformations that are not ideal for membrane crossing.[3][12]
Q2: How does the PEG linker in my this compound PROTAC influence its permeability? A2: Polyethylene glycol (PEG) linkers are a double-edged sword. They are frequently used because they can significantly increase the aqueous solubility of the PROTAC molecule.[12][] However, they also increase the MW and the number of hydrogen bond acceptors, which can negatively impact passive diffusion across the cell membrane.[5] Studies have shown that there is often an optimal linker length, and linkers that are too long can reduce efficacy.[6] Shorter PEG linkers or replacing them with more rigid or purely alkyl linkers are common optimization strategies.[4][7]
Q3: What is the "hook effect" and how does it relate to cell permeability? A3: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations.[2][14] This occurs because the PROTAC begins to form non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the essential productive ternary complex (Target-PROTAC-E3 Ligase). While not a direct measure of permeability, poor cell permeability can complicate the interpretation of this effect, as the intracellular concentration may be much lower than the applied extracellular concentration.[15]
Q4: Are there strategies to bypass passive diffusion entirely? A4: Yes. If optimizing physicochemical properties for passive diffusion is unsuccessful, you can explore active uptake mechanisms or advanced delivery strategies. These include:
-
Antibody-PROTAC Conjugates (APCs): The PROTAC is attached to an antibody that targets a specific cell surface receptor, leading to receptor-mediated endocytosis.[16][17]
-
Folate-Caged PROTACs: A folate molecule is attached to the PROTAC, which is then taken up by cells overexpressing the folate receptor.[7]
-
Formulation Strategies: Encapsulating the PROTAC in nanoparticles or lipid-based delivery systems can help shuttle it across the cell membrane.[9][18]
Quantitative Data Summary
The optimal strategy for improving permeability is highly dependent on the specific PROTAC and its target. However, general trends can be observed from studies on various PROTACs. The following tables summarize the impact of different modifications on permeability.
Table 1: Impact of Linker Composition on Passive Permeability
| PROTAC Series | Linker Type | Key Physicochemical Properties | Apparent Permeability (Papp) in PAMPA (x 10⁻⁶ cm/s) | Reference |
| Model VHL PROTACs | Flexible PEG-like | High TPSA, High Rotatable Bonds | Low to Moderate | [10] |
| Model VHL PROTACs | Rigid Phenyl Ring | Lower TPSA, Fewer Rotatable Bonds | Significantly Improved | [4] |
| BET Degraders | Amide Linker | Standard Polarity | Baseline | [8] |
| BET Degraders | Ester Linker | Reduced Polarity (Bioisosteric) | ~1.5-2x Higher | [8] |
Note: Data is generalized from multiple sources. Specific values are highly context-dependent.
Table 2: General Physicochemical Guidelines for Improved PROTAC Absorption
| Physicochemical Property | Suggested Design Constraint for Oral Absorption | Rationale | Reference |
| Hydrogen Bond Donors (HBD) | ≤ 5 | Hard limit; strong negative impact on permeability. | [19] |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Reduces desolvation penalty for membrane entry. | [20] |
| Number of Rotatable Bonds (nRotB) | ≤ 10 | Increased rigidity can favor membrane-permeable conformations. | [20] |
| Calculated LogP (cLogP) | 3 - 5 | Balances solubility and lipophilicity for efficient partitioning into the membrane. | [8][11] |
Visualizations: Diagrams and Workflows
PROTAC Mechanism of Action
Caption: General mechanism of action for a Thalidomide-based PROTAC.
Troubleshooting Workflow for Poor Cellular Activity
Caption: A decision tree for troubleshooting poor PROTAC cellular activity.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay measures the passive diffusion of a compound across an artificial lipid membrane and is a high-throughput method for initial permeability screening.[1][21]
Materials:
-
96-well PAMPA plate (e.g., Millipore MultiScreen Permeability Filter Plate)
-
Acceptor and Donor plates
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Phosphate-buffered saline (PBS), pH 7.4
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Dodecane
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Lecithin (B1663433) (e.g., L-α-phosphatidylcholine)
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Test PROTAC and control compounds (high and low permeability)
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LC-MS/MS system for quantification
Methodology:
-
Prepare Artificial Membrane: Coat the filter of the PAMPA donor plate with a solution of 1% lecithin in dodecane. Allow the solvent to evaporate completely.
-
Prepare Solutions:
-
Donor Solution: Dissolve the PROTAC and control compounds in PBS (often with a small percentage of DMSO, e.g., <1%) to a final concentration of 10-50 µM.
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Acceptor Solution: Fill the wells of the acceptor plate with fresh PBS.
-
-
Assemble the Plate Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is immersed in the acceptor solution.
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Incubation: Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
Sampling and Quantification:
-
After incubation, carefully separate the plates.
-
Take samples from both the donor (final concentration, C_D(t)) and acceptor (C_A(t)) wells. Also, measure the initial donor concentration (C_D(0)).
-
Analyze the concentration of the compound in all samples by a validated LC-MS/MS method.
-
-
Calculate Permeability Coefficient (Papp):
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The apparent permeability (Papp) in cm/s is calculated using the following equation: Papp = (-V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - (C_A(t) * (V_D + V_A)) / (V_D * C_D(0)))
-
Where: V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time in seconds.
-
Protocol 2: Caco-2 Permeability Assay
This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive permeability and active transport (including efflux).[1][22]
Materials:
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Caco-2 cells
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Transwell insert plates (e.g., 24-well)
-
Cell culture medium (e.g., DMEM with FBS, NEAA)
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Hanks' Balanced Salt Solution (HBSS), pH 7.4
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TEER meter
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Lucifer Yellow (for monolayer integrity check)
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Test PROTAC and control compounds
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LC-MS/MS system
Methodology:
-
Cell Seeding and Differentiation:
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Seed Caco-2 cells onto the apical side of the Transwell inserts at an appropriate density.
-
Culture the cells for 18-21 days, changing the medium every 2-3 days, to allow them to differentiate and form a tight monolayer.
-
-
Monolayer Integrity Check:
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Before the experiment, measure the TEER of each well. Values should be >250 Ω·cm².
-
Confirm low passage of Lucifer Yellow to ensure no leaks in the monolayer.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed HBSS.
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Add the PROTAC solution (in HBSS) to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (acceptor) chamber.
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Incubate at 37°C with gentle shaking for 1-2 hours.
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Take samples from both chambers at the end of the incubation for LC-MS/MS analysis.
-
-
Efflux Measurement (Basolateral to Apical - B to A):
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In a separate set of wells, perform the experiment in the reverse direction.
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Add the PROTAC solution to the basolateral (donor) chamber.
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Add fresh HBSS to the apical (acceptor) chamber.
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Incubate and sample as described above.
-
-
Calculations:
-
Calculate Papp for both A -> B and B -> A directions using a similar formula as for PAMPA, adjusted for the volume and surface area of the Transwell insert.
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Calculate Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
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An efflux ratio significantly greater than 2 is indicative of active efflux.[3]
-
References
- 1. benchchem.com [benchchem.com]
- 2. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. scispace.com [scispace.com]
- 9. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solution Conformations Shed Light on PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Why is my Thalidomide-O-amido-PEG-C2-NH2 PROTAC not degrading the target protein?
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with their Thalidomide-O-amido-PEG-C2-NH2 PROTACs failing to degrade the target protein.
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC is not showing any degradation of my target protein. What are the most common reasons for this?
There are several potential reasons why your PROTAC may not be effective. These can be broadly categorized into issues with the PROTAC molecule itself, the biological system, or the experimental setup. Key factors to investigate include:
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Inefficient Ternary Complex Formation: The formation of a stable and productive ternary complex between the target protein, the PROTAC, and the Cereblon (CRBN) E3 ligase is essential for ubiquitination and subsequent degradation.[1] If this complex is unstable or has an unfavorable conformation, degradation will be inefficient.[1]
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Poor Linker Design: The linker's length, composition, and attachment points are critical for the geometry of the ternary complex. An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase.[1]
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Suboptimal Physicochemical Properties: PROTACs are often large molecules with poor solubility and cell permeability.[1][2] If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target, degradation will be minimal.[2]
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Issues with the E3 Ligase: The target cells must express sufficient levels of functional Cereblon (CRBN), the E3 ligase recruited by thalidomide. Downregulation or mutation of CRBN can lead to resistance.[3]
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Target Protein Characteristics: The target protein may have a very long half-life, making degradation difficult to observe in a typical experimental timeframe. Additionally, the accessibility of lysine (B10760008) residues on the target protein for ubiquitination is crucial.
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The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, leading to a decrease in degradation. This results in a characteristic bell-shaped dose-response curve.[1][2]
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Compound Instability: The PROTAC molecule may be unstable in the cell culture medium, degrading before it can effectively induce protein degradation. Some thalidomide-based compounds have been reported to have hydrolytic instability.
Troubleshooting Guide
If you are not observing degradation with your this compound PROTAC, follow this step-by-step troubleshooting guide.
Step 1: Verify the Integrity and Properties of Your PROTAC
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Confirm Compound Identity and Purity: Use analytical techniques like LC-MS and NMR to confirm the chemical structure and purity of your synthesized PROTAC.
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Assess Solubility: Poor solubility can lead to the PROTAC precipitating in your assay, reducing its effective concentration. Test the solubility of your PROTAC in the assay buffer.
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Evaluate Stability: Assess the stability of your PROTAC in cell culture media over the time course of your experiment.
Step 2: Optimize Experimental Conditions
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Perform a Wide Dose-Response and Time-Course Experiment: To identify the optimal concentration for degradation and to detect a potential "hook effect," test a broad range of PROTAC concentrations (e.g., from low nanomolar to high micromolar).[1][2] Also, vary the incubation time (e.g., 4, 8, 16, 24 hours) to capture the dynamics of degradation.[3]
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Control for Cell Health and Confluency: Ensure your cells are healthy and within a consistent passage number range. Cell confluency can affect protein expression levels and the efficiency of the ubiquitin-proteasome system.[2]
Step 3: Investigate the Biological Components
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Confirm Target Protein and E3 Ligase Expression: Verify the expression of both your target protein and Cereblon (CRBN) in your chosen cell line using Western Blot or qPCR.[1]
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Assess Cell Permeability: If you suspect your PROTAC is not entering the cells, you can perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step 4: Dissect the Mechanism of Action
If the above steps do not resolve the issue, you will need to investigate the specific steps of the PROTAC mechanism.
-
Test for Target Engagement: Confirm that your PROTAC can bind to both the target protein and the E3 ligase independently. This can be assessed using biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
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Verify Ternary Complex Formation: The formation of the target protein-PROTAC-E3 ligase complex is a critical step. This can be evaluated using co-immunoprecipitation (Co-IP) or pull-down assays.[4]
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Check for Target Ubiquitination: An in vitro or cellular ubiquitination assay can determine if the ternary complex is productive, meaning it leads to the ubiquitination of the target protein.
Quantitative Data Summary
The following tables provide representative data for successful thalidomide-based PROTACs to serve as a benchmark for your experiments.
Table 1: Representative Degradation Parameters for a Thalidomide-Based PROTAC
| Parameter | Value | Description |
| DC50 | 10 - 100 nM | The concentration of the PROTAC required to degrade 50% of the target protein. |
| Dmax | > 90% | The maximum percentage of target protein degradation achieved. |
| Time to Dmax | 16 - 24 hours | The time required to reach the maximum level of degradation. |
Note: These are typical values and can vary depending on the target protein, cell line, and specific PROTAC molecule.
Table 2: Representative Binding Affinities for a Thalidomide-Based PROTAC
| Component | Binding Affinity (Kd) |
| PROTAC to Target Protein | 50 - 500 nM |
| PROTAC to Cereblon (CRBN) | 1 - 10 µM |
Note: While strong binary binding is often a starting point, it does not always correlate with efficient degradation. The stability and productivity of the ternary complex are more critical.
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after treatment with the PROTAC.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. This data can be used to determine the DC50 and Dmax.[3]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the PROTAC-dependent interaction between the target protein and the E3 ligase.
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target protein.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein, coupled to protein A/G beads.
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western Blot using antibodies against the target protein and the E3 ligase to detect the co-immunoprecipitated proteins.[4]
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to mediate the ubiquitination of the target protein in a cell-free system.
-
Reaction Setup: In a microcentrifuge tube, combine the following purified components: E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN E3 ligase complex, ubiquitin, ATP, the target protein, and your PROTAC.
-
Controls: Set up control reactions lacking E1, E3, or the PROTAC to ensure the observed ubiquitination is dependent on these components.[5]
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the reaction products by SDS-PAGE and perform a Western Blot using an antibody against the target protein to visualize the ladder of higher molecular weight ubiquitinated species.[5]
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for lack of PROTAC-mediated degradation.
Caption: Simplified signaling pathway of Cereblon-mediated protein degradation.
References
Validation & Comparative
A Comparative Guide to Thalidomide-O-amido-PEG-C2-NH2 and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand and the accompanying linker chemistry are paramount to the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a detailed comparison between PROTACs employing the thalidomide-based linker, Thalidomide-O-amido-PEG-C2-NH2, and those utilizing pomalidomide-based linkers. This analysis is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel protein degraders.
Introduction to E3 Ligase Ligands in PROTACs
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] Cereblon (CRBN), a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a widely recruited E3 ligase in PROTAC design.[1] Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for CRBN.[1]
Pomalidomide has become a preferred CRBN ligand over thalidomide in many PROTAC applications due to several key advantages.[1] It generally exhibits a stronger binding affinity for CRBN, which can facilitate more efficient formation of the ternary complex (POI-PROTAC-CRBN) and subsequent protein degradation.[1] Furthermore, the amino group on the phthalimide (B116566) ring of pomalidomide provides a convenient and versatile attachment point for the linker, often directed away from the CRBN binding interface, which allows for greater flexibility in linker design without compromising E3 ligase engagement.[1] Pomalidomide-based PROTACs have also been reported to have greater degradation selectivity and improved metabolic stability compared to their thalidomide-based counterparts.[1]
Performance Comparison: Thalidomide vs. Pomalidomide-Based Linkers
The efficacy of a PROTAC is critically dependent on the interplay between the E3 ligase ligand, the linker, and the ligand for the target protein. While direct head-to-head comparisons of this compound with a pomalidomide-based linker targeting the same POI are limited in publicly available literature, we can infer performance differences based on studies of various PROTACs. The following tables summarize representative data for pomalidomide-based PROTACs targeting different proteins, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Performance of Pomalidomide-Based PROTACs Targeting EGFR
| Compound | Linker Structure | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| 15 | Varied | 43.4 | >90 | A549 | [2] |
| 16 | Varied | 32.9 | ~96 | A549 | [2][3] |
Data synthesized from published literature. Experimental conditions may vary.[2][4]
Table 2: Performance of Pomalidomide-Based PROTACs Targeting HDAC8
| Compound | Linker Structure | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ZQ-23 | Varied | 147 | 93 | Not Specified | [5] |
Data synthesized from published literature. Experimental conditions may vary.[5]
Mechanism of Action and Experimental Workflow
The general mechanism of action for a CRBN-recruiting PROTAC involves the formation of a ternary complex, leading to ubiquitination and degradation of the target protein. The evaluation of a novel PROTAC follows a standard experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to E3 Ligase Linkers for PROTACs: Spotlight on Thalidomide-O-amido-PEG-C2-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thalidomide-O-amido-PEG-C2-NH2 with other E3 ligase linkers used in the development of Proteolysis Targeting Chimeras (PROTACs). By presenting supporting experimental data, detailed methodologies for key experiments, and informative visualizations, this document aims to empower researchers in the rational design and optimization of next-generation protein degraders.
Introduction to PROTACs and the Pivotal Role of the Linker
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[] A PROTAC consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination and subsequent degradation of the target protein.[3]
While the choice of ligands for the POI and the E3 ligase determines the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, and rigidity profoundly influence the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4] An optimally designed linker facilitates the formation of a productive ternary complex, while a suboptimal one can lead to steric hindrance, reduced potency, or poor drug-like properties.[4]
This guide focuses on this compound, a readily available building block that incorporates a thalidomide (B1683933) moiety for recruiting the Cereblon (CRBN) E3 ligase and a two-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine for conjugation to a POI ligand.[5] We will compare its performance characteristics against other common linker classes, including those with varying PEG lengths, alkyl chains, and more rigid structures.
Performance Comparison of E3 Ligase Linkers
The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, which is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The following tables summarize representative data from various studies to illustrate the impact of linker composition on the degradation of the well-characterized target protein, BRD4, using thalidomide-based PROTACs that recruit the CRBN E3 ligase.
It is important to note that the data presented below is illustrative and compiled from different sources. Direct comparison should be made with caution as experimental conditions such as cell lines and treatment times may vary.
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl Chains) for BRD4 Degradation
| PROTAC Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PEG2 (e.g., similar to this compound) | Thalidomide | JQ1 | ~1.8 | >95 | MV4;11 |
| PEG4 | Thalidomide | JQ1 | <0.5 | >90 | H661 |
| PEG8 | Thalidomide | IDO1 Inhibitor | 2.5 | >90 | HeLa |
| Alkyl C2 | Thalidomide | JQ1 | Data Not Available | - | - |
| Alkyl C4 | Thalidomide | JQ1 | ~40 | >90 | Ramos |
| Alkyl C8 | Thalidomide | JQ1 | ~1-10 | >90 | Ramos |
Data is illustrative and compiled from multiple sources.[2][6]
Table 2: Comparison of Rigid and Hybrid Linkers for BRD4 Degradation
| PROTAC Linker Type | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line |
| PEG2 (Flexible) | Thalidomide | JQ1 | ~1.8 | >95 | MV4;11 |
| Piperidine-based (Rigid) | Thalidomide | Dihydroquinazolinone | ~810 | >90 | THP-1 |
| Triazole-containing (Hybrid) | Thalidomide | AT7519 | 100-1000 | 60-80 | MV4-11 |
Data is illustrative and compiled from multiple sources.[5][6][7]
Data Interpretation:
-
Flexible PEG Linkers: PEG linkers are widely used due to their ability to enhance the solubility of PROTAC molecules.[8] The data suggests that varying the PEG chain length can significantly impact degradation potency, with an optimal length often required for efficient ternary complex formation. Shorter PEG linkers, such as the PEG2 in this compound, have been shown to be effective in promoting potent degradation.[6]
-
Flexible Alkyl Chains: Alkyl chains offer a more hydrophobic and often more rigid alternative to PEG linkers. Similar to PEG linkers, the length of the alkyl chain is a critical parameter that requires optimization.
-
Rigid and Hybrid Linkers: Linkers incorporating rigid moieties like piperidine (B6355638) or triazole rings can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.[7] However, this rigidity can also introduce steric hindrance if not optimally designed. The data for rigid linkers often shows a wider range of potencies, highlighting the importance of precise structural design.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the evaluation of PROTACs.
Protein Degradation Assay via Western Blot
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest (e.g., synthesized using this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[9]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.[10]
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the primary antibody against the loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
-
Detection and Analysis:
-
Wash the membrane with TBST and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[11]
-
In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (e.g., CUL4A/DDB1/CRBN)
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
PROTAC of interest
-
SDS-PAGE gels and Western blot reagents
-
Antibody against the target protein or an antibody against ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ubiquitination reaction buffer, ATP, ubiquitin, E1, E2, and the E3 ligase complex.
-
Add the recombinant target protein.
-
Add the PROTAC at various concentrations or a vehicle control.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.[12]
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Perform a Western blot as described in the previous protocol, using an antibody against the target protein to detect higher molecular weight ubiquitinated species or an anti-ubiquitin antibody.[13]
-
Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This biophysical assay measures the formation and stability of the ternary complex in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 or NTA sensor chip)
-
Immobilization reagents
-
Recombinant E3 ligase (e.g., CRBN)
-
Recombinant target protein
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the recombinant E3 ligase onto the sensor chip surface according to the manufacturer's instructions.[14]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to assess for any non-PROTAC-dependent interaction.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The binding response will reflect the formation of the ternary complex.[3]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α), which is the ratio of the binary KD (PROTAC-E3 ligase) to the ternary KD (PROTAC-E3 ligase with target protein). A cooperativity factor greater than 1 indicates positive cooperativity, suggesting that the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase.[15]
-
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts in PROTAC research.
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the targeted degradation of a protein of interest.
Experimental Workflow for PROTAC Evaluation
References
- 2. lifesensors.com [lifesensors.com]
- 3. aragen.com [aragen.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. docs.abcam.com [docs.abcam.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement for Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies to validate target engagement and degradation efficiency of PROTACs utilizing a Thalidomide-O-amido-PEG-C2-NH2 E3 ligase ligand-linker conjugate. We present supporting experimental data from studies on structurally related PROTACs to offer a framework for performance assessment against alternative approaches. Detailed protocols for key validation experiments are provided to aid in the design and execution of robust studies.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI). A typical PROTAC consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The "this compound" moiety serves as a common building block, where the thalidomide (B1683933) derivative recruits the Cereblon (CRBN) E3 ligase. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step for subsequent ubiquitination and proteasomal degradation of the POI.[1]
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while a higher Dmax signifies greater maximal degradation. The following tables summarize representative data from studies on CRBN-recruiting PROTACs targeting the BRD4 protein, a common model system for PROTAC development. While direct data for a PROTAC with the exact "this compound" linker is not specified in the compared literature, the presented data on similar thalidomide-based PROTACs provide a valuable benchmark for expected performance.
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
| PROTAC ID | E3 Ligase Ligand | Linker Type (Representative) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A (Thalidomide-based) | Thalidomide | PEG/Alkyl | BRD4 | 0.1 - 10 | >90 | [2][3] |
| PROTAC B (Lenalidomide-based) | Lenalidomide | PEG/Alkyl | BRD4 | < 0.1 | >90 | [2] |
Note: The specific structures of the linkers in the referenced studies may vary but are broadly categorized as PEG/Alkyl chains. This table illustrates the high potency achievable with immunomodulatory drug-based PROTACs.
Table 2: Comparison of Methodologies for Target Engagement Validation
| Assay | Principle | Key Readouts | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein levels in cell lysates. | Protein band intensity (semi-quantitative). | Widely accessible, provides direct visual evidence of protein loss. | Lower throughput, semi-quantitative, antibody dependent. |
| NanoBRET™ | Bioluminescence resonance energy transfer between a NanoLuc®-tagged target and a fluorescent tracer. | IC50 for target engagement, ternary complex formation. | Live-cell measurements, quantitative, high-throughput. | Requires genetic modification of cells, potential for artifacts from overexpression.[4] |
| HiBiT® Lytic Assay | Complementation of an 11-amino-acid tag (HiBiT) on the target protein with LgBiT to form a functional luciferase. | DC50, Dmax, degradation kinetics. | Highly sensitive, quantitative, high-throughput, can be used with endogenously tagged proteins.[5][6] | Requires CRISPR-Cas9 engineering for endogenous tagging. |
| CETSA® | Ligand binding alters the thermal stability of the target protein. | Thermal shift (target engagement), degradation assessment. | Label-free, applicable in intact cells and tissues, can identify off-target effects.[7][8] | Lower throughput, not all ligand binding events cause a thermal shift. |
Experimental Protocols
Detailed methodologies are crucial for the reliable assessment and comparison of PROTAC performance. Below are foundational protocols for the key experiments cited.
Western Blot for Protein Degradation
This method provides a direct visualization of the reduction in target protein levels following PROTAC treatment.
1. Cell Treatment and Lysis:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).
-
After incubation, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and clarify by centrifugation to remove cellular debris.
2. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
3. SDS-PAGE and Immunoblotting:
-
Load equal amounts of protein (typically 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Target Engagement Assay
This assay measures the ability of the PROTAC to bind to its target protein within living cells.
1. Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a vector expressing the target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
2. Assay Procedure:
-
Prepare a serial dilution of the PROTAC in Opti-MEM® I Reduced Serum Medium.
-
Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.
-
Incubate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the filtered luminescence signals for the donor (NanoLuc®, 460nm) and acceptor (tracer, >600nm).
3. Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.
HiBiT® Lytic Protein Degradation Assay
This assay provides a highly sensitive and quantitative measure of protein degradation.[5]
1. Cell Line Generation:
-
Use CRISPR-Cas9 to insert the 11-amino-acid HiBiT tag into the endogenous locus of the gene encoding the target protein.
-
Select and validate a clonal cell line expressing the HiBiT-tagged protein.
2. Assay Procedure:
-
Plate the HiBiT-tagged cells in a 96- or 384-well plate.
-
Treat the cells with a serial dilution of the PROTAC for the desired time period.
-
Add the HiBiT lytic detection reagent, which contains the LgBiT protein and substrate.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal development.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Normalize the luminescence signal to the vehicle-treated control wells.
-
Plot the normalized signal against the PROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.[6]
Visualizing the Mechanisms
To better understand the underlying biological processes and experimental workflows, the following diagrams illustrate the PROTAC mechanism of action and the workflow for target engagement validation.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for validation of PROTACs.
Conclusion
The validation of target engagement is a critical step in the development of potent and selective PROTACs. While Western blotting remains a fundamental tool for confirming protein degradation, higher-throughput and more quantitative methods like NanoBRET™ and HiBiT® assays offer significant advantages for compound optimization and mechanistic studies. The Cellular Thermal Shift Assay (CETSA®) provides a unique, label-free approach to confirm target binding in a physiological context. The choice of methodology will depend on the specific research question, available resources, and the stage of the drug discovery process. By employing a combination of these robust techniques, researchers can confidently characterize the performance of this compound-based PROTACs and accelerate the development of novel protein degraders.
References
- 1. 標的タンパク質分解 [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. selvita.com [selvita.com]
- 5. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 6. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pelagobio.com [pelagobio.com]
- 8. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Control Experiments for Validating Targeted Protein Degradation with Thalidomide-O-amido-PEG-C2-NH2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate targeted protein degradation (TPD) mediated by Proteolysis Targeting Chimeras (PROTACs) synthesized using Thalidomide-O-amido-PEG-C2-NH2. This specific linker-ligand combination recruits the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the Cullin-RING E3 ligase 4 (CRL4) complex, to induce the degradation of a protein of interest (POI).[1][2][3][4][5][6]
Rigorous validation is essential to confirm that the observed reduction in protein levels is a direct consequence of the intended PROTAC mechanism—namely, CRBN- and proteasome-dependent degradation—rather than off-target effects or transcriptional repression.[7][8] This guide outlines the critical control experiments, provides detailed protocols, and presents data in a comparative format to ensure robust and reliable validation.
Core Principles of PROTAC Validation
The validation process for a thalidomide-based PROTAC aims to confirm several key mechanistic steps:
-
Target Engagement and Ternary Complex Formation : The PROTAC must simultaneously bind to the POI and the CRBN E3 ligase to form a productive ternary complex.[7][9]
-
Ubiquitination : The proximity induced by the ternary complex should lead to the poly-ubiquitination of the POI by the E3 ligase machinery.[1][10]
-
Proteasome-Dependence : The poly-ubiquitinated POI must be recognized and degraded by the 26S proteasome.[7][9]
-
Specificity : The degradation should be selective for the intended POI, minimizing off-target protein degradation.[7]
The following sections detail the experiments designed to test each of these principles.
Visualizing the Mechanism and Workflow
To understand the validation process, it is crucial to visualize the underlying biological mechanism and the experimental strategy.
Caption: PROTAC-induced ubiquitination and degradation pathway.
Caption: A logical workflow for validating a novel PROTAC.
Key Control Experiments and Expected Outcomes
A series of control experiments are necessary to unequivocally demonstrate the intended mechanism of action. The table below summarizes these essential controls.
| Experiment Type | Purpose | Methodology | Positive Control (Active PROTAC) | Negative Control / Condition | Expected Outcome for Control |
| Proteasome Dependence | To confirm degradation is mediated by the proteasome. | Co-treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). | Dose-dependent decrease in POI levels. | PROTAC + MG132. | Rescue of POI from degradation.[7] |
| E3 Ligase Dependence | To verify that degradation is mediated by CRBN. | Co-treat cells with the PROTAC and an excess of a free CRBN ligand (e.g., thalidomide). | Dose-dependent decrease in POI levels. | PROTAC + excess thalidomide. | Rescue of POI from degradation due to competitive binding to CRBN.[8] |
| Inactive PROTAC Control | To show degradation requires binding to both POI and CRBN. | Synthesize a control PROTAC with a modification that abrogates binding to either the POI or CRBN. | Dose-dependent decrease in POI levels. | Inactive control PROTAC treatment. | No significant degradation of the POI.[8] |
| Transcriptional Analysis | To rule out that the reduction in protein is due to decreased mRNA levels. | Measure POI mRNA levels after PROTAC treatment. | Decrease in POI protein levels. | PROTAC treatment. | No significant change in POI mRNA levels.[8] |
Data Presentation: Quantitative Comparison
The following tables present hypothetical data from key validation experiments, illustrating the expected quantitative outcomes for an active PROTAC compared to its controls.
Table 1: Dose-Response for Target Protein Degradation
| Compound | DC₅₀ (nM) | Dₘₐₓ (%) |
| Active PROTAC | 25 | 95 |
| Inactive PROTAC Control | > 10,000 | < 10 |
| DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation. |
Table 2: Mechanistic Validation of Protein Degradation
| Treatment Condition | POI Level (% of Vehicle) |
| Vehicle (DMSO) | 100 |
| Active PROTAC (100 nM) | 5 |
| Active PROTAC + MG132 (10 µM) | 95[7] |
| Active PROTAC + Thalidomide (10 µM) | 88 |
| Inactive PROTAC Control (100 nM) | 98 |
Table 3: Functional Outcome - Cell Viability
| Compound | IC₅₀ (nM) |
| Active PROTAC | 50 |
| Inactive PROTAC Control | > 10,000 |
| Target Binding Warhead (Inhibitor) | 850 |
| IC₅₀: Half-maximal inhibitory concentration. |
Detailed Experimental Protocols
Detailed and consistent protocols are crucial for reproducible results.
Protocol 1: Western Blot for Target Degradation
This protocol is used to quantify the reduction in the POI levels following PROTAC treatment.[7][11]
-
Cell Culture and Treatment : Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a set duration (e.g., 16-24 hours) to determine the dose-response. For a time-course experiment, treat cells with a fixed PROTAC concentration (e.g., at the DC₅₀) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[11]
-
Cell Lysis : After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[12]
-
Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[11]
-
SDS-PAGE and Transfer : Normalize all samples to the same protein concentration. Add Laemmli sample buffer and heat at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.[11][13]
-
Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7][11]
-
Detection and Analysis : Detect the signal using an ECL substrate and an imaging system. Strip the membrane and re-probe for a loading control (e.g., GAPDH, β-actin). Quantify the band intensities using software like ImageJ and normalize the POI signal to the loading control.[11]
Protocol 2: Proteasome and Ligase Inhibition Assays
This protocol confirms that degradation is dependent on the proteasome and the specific E3 ligase, CRBN.
-
Cell Seeding : Seed cells as described in Protocol 1.
-
Pre-treatment (for controls) :
-
Proteasome Inhibition : Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) or vehicle for 1-2 hours.[7]
-
Ligase Competition : Pre-treat cells with a high concentration of a free CRBN ligand (e.g., 10 µM thalidomide or pomalidomide) or vehicle for 1-2 hours.
-
-
PROTAC Treatment : Add the active PROTAC at a concentration known to cause significant degradation (e.g., DC₈₀) to all wells (except the vehicle-only control) and co-incubate for the desired time (e.g., 8-16 hours).
-
Analysis : Harvest the cells and perform Western blot analysis for the POI and a loading control as detailed in Protocol 1. Degradation should be rescued in the pre-treated wells compared to the PROTAC-only wells.
Protocol 3: In-Cell Ubiquitination Assay (IP-WB)
This assay directly demonstrates that the PROTAC induces ubiquitination of the POI.[10]
-
Cell Treatment : Seed cells in 10 cm plates. Pre-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to allow ubiquitinated proteins to accumulate. Treat with the PROTAC or vehicle for 4-6 hours.
-
Immunoprecipitation (IP) : Lyse the cells in a modified IP lysis buffer. Pre-clear the lysate with Protein A/G beads. Incubate the cleared lysate with an antibody against the POI overnight at 4°C to form antibody-antigen complexes.
-
Pull-down : Add Protein A/G beads to the lysate and incubate for 2-4 hours to capture the complexes. Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot : Elute the captured proteins from the beads by boiling in sample buffer. Analyze the eluates by Western blotting using a primary antibody against ubiquitin. A smear of high-molecular-weight bands in the PROTAC-treated sample indicates poly-ubiquitination of the POI.
Protocol 4: Cell Viability Assay
This assay assesses the functional consequence of POI degradation, such as reduced cell proliferation or cytotoxicity.[14]
-
Cell Seeding : Seed cells in opaque-walled 96-well plates at a density that ensures logarithmic growth throughout the experiment.
-
Compound Treatment : After 24 hours, treat the cells with a serial dilution of the active PROTAC, inactive control, and the target-binding "warhead" alone. Include a vehicle control.
-
Incubation : Incubate the plate for 72 hours at 37°C.
-
ATP Quantification : Equilibrate the plate and a luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature. Add the reagent to each well, mix on an orbital shaker to induce lysis, and incubate for 10 minutes to stabilize the signal.[14]
-
Measurement : Record the luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells. Calculate IC₅₀ values from the dose-response curves.
Comparing Active PROTAC vs. Negative Controls
The use of well-designed negative controls is paramount to proving the specificity of the PROTAC.
Caption: Comparison of an active PROTAC with key negative controls.
By systematically applying this suite of control experiments, researchers can build a robust data package to confidently validate the on-target, mechanism-specific activity of a novel PROTAC derived from this compound. This rigorous approach is fundamental to the successful development of targeted protein degraders as both research tools and potential therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound hydrochloride | E3 Ligand | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ubiquitination Assay - Profacgen [profacgen.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. benchchem.com [benchchem.com]
Assessing the Binding Affinity of Thalidomide-O-amido-PEG-C2-NH2 to Cereblon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of Thalidomide-O-amido-PEG-C2-NH2 to its target protein, cereblon (CRBN). While direct quantitative binding data for this specific PROTAC linker conjugate is not extensively available in publicly accessible literature, its binding is predicated on the well-characterized interaction of its thalidomide (B1683933) core. This document outlines the expected binding affinity based on thalidomide and its potent analogs, lenalidomide (B1683929) and pomalidomide, and provides detailed experimental protocols for its determination.
Quantitative Binding Data Comparison
| Compound | Binding Affinity (IC50/Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [1] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [1] |
| Thalidomide | 22.4 nM (IC50) | TR-FRET | [2] |
| Lenalidomide | ~178 nM (Kd) | Not Specified | [1] |
| Lenalidomide | 8.9 nM (IC50) | TR-FRET | [2] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [1] |
| Pomalidomide | 6.4 nM (IC50) | TR-FRET | [2] |
| This compound | Not Publicly Available | - | - |
Note: Binding affinity values can vary depending on the specific assay conditions and protein constructs used. The data presented here is for comparative purposes. It is anticipated that this compound will exhibit a binding affinity to cereblon in a similar nanomolar range to thalidomide.
Cereblon Signaling Pathway
Cereblon functions as a substrate receptor within the Cullin 4A-Ring Box 1-DDB1 (CRL4ACRBN) E3 ubiquitin ligase complex. The binding of a ligand, such as thalidomide or its derivatives, induces a conformational change in cereblon, leading to the recruitment of specific "neosubstrate" proteins. This proximity results in the ubiquitination of the neosubstrate by the E3 ligase complex, tagging it for subsequent degradation by the proteasome.
Experimental Protocols
To quantitatively determine the binding affinity of this compound to cereblon, a fluorescence polarization (FP) competition assay is a robust and widely used method.
Fluorescence Polarization (FP) Competition Assay
Principle:
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled ligand (tracer) upon binding to a larger protein. In a competition assay, an unlabeled test compound (this compound) competes with the fluorescent tracer for binding to the target protein (cereblon). The displacement of the tracer by the test compound results in a decrease in fluorescence polarization, which can be used to determine the binding affinity (IC50) of the test compound.
Experimental Workflow:
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of a fluorescently labeled thalidomide analog (e.g., Cy5-labeled thalidomide) in an appropriate buffer (e.g., CRBN Assay Buffer).[3]
-
Dilute the recombinant cereblon protein to the desired concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.[3]
-
Prepare a serial dilution of the test compound, this compound, in the assay buffer.
-
-
Assay Procedure:
-
In a low-binding, black microtiter plate, add the diluted cereblon protein to all wells except the "no protein" controls.[3]
-
Add the fluorescent tracer to all wells at a fixed concentration (typically at or below its Kd for cereblon).
-
Add the serially diluted test compound to the appropriate wells. Include wells with no test compound as "positive controls" (maximum polarization) and wells with a known cereblon binder as a reference.
-
Incubate the plate at room temperature for a sufficient time (e.g., 60-90 minutes) with gentle shaking to allow the binding reaction to reach equilibrium.[3]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters for the chosen fluorophore (e.g., excitation at 630-640 nm and emission at 672-692 nm for Cy5).[3]
-
-
Data Analysis:
-
The raw fluorescence polarization values are converted to percent inhibition relative to the controls.
-
Plot the percent inhibition as a function of the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent tracer.
-
This guide provides a framework for understanding and assessing the binding affinity of this compound to cereblon. The provided experimental protocol offers a reliable method for obtaining quantitative binding data, which is essential for the development and characterization of novel PROTAC-based therapeutics.
References
A Comparative Analysis of PEG Linker Length in Thalidomide-Based PROTACs: A Guide for Researchers
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a groundbreaking therapeutic modality that leverages the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are composed of three essential components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][2] The linker is not merely a passive spacer; its length, composition, and attachment points are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which precedes protein ubiquitination and degradation.[3][4]
Thalidomide and its analogs are widely used ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1] Polyethylene glycol (PEG) chains are frequently employed as linkers due to their flexibility and ability to improve solubility and cell permeability.[4][] This guide provides a comparative analysis of how different PEG linker lengths impact the performance of thalidomide-based PROTACs, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in the rational design of potent and selective protein degraders.
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The degradation potency of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6] The optimal linker length is highly dependent on the specific target protein and the overall architecture of the PROTAC, often requiring empirical testing of a series with varying lengths.[3][7] A linker that is too short may cause steric hindrance, preventing stable ternary complex formation, while an overly long linker may not effectively bring the POI and E3 ligase into productive proximity.[1][3]
The following table summarizes findings from studies on thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a common model system. The data illustrates a non-linear relationship often referred to as the "Goldilocks effect," where both short and long linkers can be effective, while intermediate lengths may be detrimental to activity.[4]
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 µM | > 90% | A short, direct linkage can be highly effective, suggesting favorable geometry for the ternary complex.[6] |
| 1 | BRD4 | H661 | > 5 µM | ~50% | A single PEG unit can significantly reduce degradation potency, possibly due to suboptimal orientation.[2][6] |
| 2 | BRD4 | H661 | > 5 µM | ~60% | Intermediate linker lengths may hinder the formation of a productive ternary complex.[2][6] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture and cell context.[6] |
| 4-5 | BRD4 | H661 | < 0.5 µM | > 90% | Longer PEG linkers can restore potent degradation, likely by providing the necessary flexibility and reach.[2][4] |
| 8 | BRD4 | Various | Potent | > 90% | An eight-unit PEG linker is a common component in effective, pre-functionalized building blocks for PROTAC synthesis.[4] |
Note: The data presented is a synthesis of findings from multiple research articles.[2][4][6] Direct comparisons across different studies can be challenging due to variations in experimental conditions. The "hook effect," where efficacy decreases at high concentrations due to the formation of binary complexes, is a common phenomenon to consider when interpreting degradation data.[7]
Visualizations: Mechanism of Action and Experimental Workflow
To understand the underlying processes, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.
References
Evaluating the degradation efficiency (DC50 and Dmax) of Thalidomide-O-amido-PEG-C2-NH2 PROTACs.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention. This guide provides a comparative analysis of the degradation efficiency, specifically the half-maximal degradation concentration (DC50) and maximum degradation (Dmax), of PROTACs utilizing thalidomide-based E3 ligase ligands. While specific data for PROTACs constructed with the Thalidomide-O-amido-PEG-C2-NH2 linker is not extensively published, this guide presents data from well-characterized thalidomide (B1683933) and pomalidomide-based PROTACs with similar polyethylene (B3416737) glycol (PEG) and alkyl linkers. This information serves as a crucial benchmark for researchers designing and evaluating novel degraders.
Comparative Degradation Efficiency of Thalidomide-Based PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein. This is quantified by the DC50 value, the concentration of the PROTAC that results in 50% degradation of the target protein, and the Dmax value, which represents the maximum percentage of target protein degradation achievable. The following table summarizes the degradation performance of several representative thalidomide and pomalidomide-based PROTACs against various protein targets.
| Target Protein | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Pomalidomide | PEG | 4 | - | 0.005 | >95 |
| BRD4 | Pomalidomide | Alkyl | 6 | - | 0.025 | >95 |
| BTK | Thalidomide | PEG | 10 | - | 1.1 | ~90 |
| BTK | Thalidomide | PEG | 13 | - | 0.8 | ~95 |
| SHP2 | Thalidomide | PEG | 12 | - | 6.02 | >90 |
| BCR-ABL | Pomalidomide | Sulphur-substituted carbon chain | - | - | 0.18 | - |
| CDK6 | Pomalidomide | - | - | Jurkat | pDC50 9.1 | - |
| CDK4 | Pomalidomide | - | - | Jurkat | pDC50 8.0 | - |
Note: The data presented are for illustrative purposes and are derived from various published sources on thalidomide-based PROTACs.[1][2] pDC50 is the negative logarithm of the DC50 value.
Experimental Protocols for Degradation Efficiency Assessment
Accurate determination of DC50 and Dmax values is critical for the evaluation and comparison of PROTACs. Western blotting is a widely used technique for quantifying the degradation of a target protein.
Protocol: Quantitative Western Blotting for Protein Degradation
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the PROTAC in the appropriate cell culture medium. It is recommended to use a wide concentration range (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
-
Treat the cells with the PROTAC dilutions and the vehicle control for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at high speed to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a protein assay, such as the BCA assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare the samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or Vinculin).
4. Detection and Data Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the intensity of the corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Diagrams illustrating the underlying biological pathways and experimental procedures can significantly aid in understanding the principles of PROTAC technology.
References
Choosing Your Cereblon Ligand: A Comparative Guide to Lenalidomide and Thalidomide in PROTAC Design
For researchers in targeted protein degradation (TPD), the rational design of a Proteolysis-Targeting Chimera (PROTAC) is a multi-parameter optimization challenge. A critical choice lies in the selection of the E3 ligase ligand. Among the most utilized E3 ligases is Cereblon (CRBN), which is effectively recruited by immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analog, lenalidomide (B1683929).[1] This guide provides an objective comparison of lenalidomide and thalidomide as CRBN-recruiting moieties for PROTACs, supported by experimental data and detailed protocols to aid researchers in making an informed decision.
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest (POI).[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex that facilitates the ubiquitination of the POI, marking it for destruction by the proteasome.[1][2] The choice of the E3 ligase ligand can profoundly influence the PROTAC's degradation efficiency, stability, and selectivity.[1]
Mechanistic Overview: The CRL4-CRBN Complex and PROTAC Action
Thalidomide and lenalidomide function by binding to CRBN, the substrate receptor component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][4] This binding event alters the surface of CRBN, creating a novel interface for the recruitment of proteins not typically targeted by this ligase, known as neosubstrates.[4][5] A PROTAC leverages this mechanism by linking a thalidomide or lenalidomide moiety to a ligand for a specific POI. The formation of the POI-PROTAC-CRBN ternary complex brings the POI into proximity with the E3 ligase machinery, leading to its polyubiquitination and subsequent degradation.[2]
Performance Comparison: Lenalidomide vs. Thalidomide
The choice between lenalidomide and thalidomide can significantly impact PROTAC performance. While structurally similar, subtle differences translate into distinct biophysical and cellular activities.
Binding Affinity to Cereblon
Lenalidomide generally exhibits a modestly higher binding affinity for CRBN compared to thalidomide. This stronger interaction can be a contributing factor to forming a more stable ternary complex.
| Compound | Binding Affinity (KD) to CRBN | Reference |
| Thalidomide | ~250 nM | [6] |
| Lenalidomide | ~178 nM | [6] |
| Pomalidomide | ~157 nM | [6] |
| Note: Binding affinities can vary based on the specific assay conditions and constructs used. |
Degradation Efficiency (DC₅₀ and Dₘₐₓ)
The ultimate measure of a PROTAC's effectiveness is its ability to induce target degradation in a cellular context. Key metrics include DC₅₀ (the concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). Comparative studies often show that lenalidomide-based PROTACs can achieve greater potency.
| PROTAC ID | E3 Ligase Ligand | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 3 | Thalidomide | BRD4 | Not Specified | 0.1 - 0.3 | >90 | [1] |
| PROTAC 4 | Lenalidomide | BRD4 | Not Specified | pM range | >90 | [1] |
| ARV-825 | Pomalidomide* | BRD4 | Jurkat | ~1 | >95 | [7] |
| Pomalidomide, another thalidomide analog with even higher CRBN affinity, is included for context. |
This data suggests that for the same target, utilizing lenalidomide can lead to a PROTAC with significantly lower DC₅₀ values, indicating higher potency.[1]
Physicochemical and Stability Considerations
From a chemical standpoint, lenalidomide may offer advantages. The absence of one of the phthalimide (B116566) carbonyl groups in lenalidomide compared to thalidomide can lead to improved metabolic and chemical stability.[1] This enhanced stability can be a critical factor for the overall in-cell and in-vivo performance of the final PROTAC molecule.[1]
Neosubstrate Profile and Off-Target Effects
An important consideration is that the E3 ligase ligand itself can induce the degradation of endogenous CRBN neosubstrates. Both thalidomide and lenalidomide are known to cause the degradation of transcription factors like IKZF1 and IKZF3.[8][9] Lenalidomide is also notably effective at degrading CK1α.[9][10] While this is the basis of their therapeutic effects as standalone drugs, in a PROTAC context, it can be considered an off-target effect.[11] Researchers must evaluate whether the degradation of these neosubstrates could confound experimental results or cause unintended toxicity. Recent work has shown that modifications to the lenalidomide scaffold can modulate this neosubstrate selectivity.[12]
Key Experimental Protocols
To rigorously compare lenalidomide- and thalidomide-based PROTACs, standardized experimental protocols are essential.
Protocol 1: Western Blot for Target Protein Degradation
This is the standard method for quantifying changes in protein levels and determining DC₅₀ and Dₘₐₓ values.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (typically 18-24 hours).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[7][13]
-
Protein Quantification: Determine the total protein concentration for each cell lysate using a Bradford or BCA protein assay. This is crucial for ensuring equal protein loading in the next step.[13]
-
SDS-PAGE and Western Transfer: Load equal amounts of total protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin in TBST) for 1 hour at room temperature to minimize non-specific antibody binding. Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe the membrane with a primary antibody for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Detection and Analysis: Wash the membrane and incubate with a species-appropriate secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). Add a chemiluminescent substrate and capture the signal using a digital imaging system.[7][13]
-
Data Quantification: Quantify the intensity of the protein bands using image analysis software (e.g., ImageJ). Normalize the target protein band intensity to the corresponding loading control band intensity. Calculate the percentage of protein remaining relative to the vehicle-treated control and plot the values against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[7]
Protocol 2: Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes upon binding, providing thermodynamic parameters including the binding affinity (KD).
-
Sample Preparation: Prepare purified CRBN protein and the thalidomide/lenalidomide ligand in the same, precisely matched buffer to minimize heats of dilution. Degas all solutions before the experiment.
-
ITC Experiment: Load the purified CRBN protein solution into the sample cell of the calorimeter. Load the ligand solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat evolved or absorbed.
-
Data Analysis: Integrate the heat-change peaks from each injection. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
Protocol 3: Cellular Ternary Complex Formation Assay (e.g., NanoBRET™)
This assay measures PROTAC-induced proximity between the E3 ligase and the target protein in live cells.
-
Cell Line Engineering: Create a stable cell line that expresses the target protein fused to a NanoLuc® luciferase and the E3 ligase (CRBN) fused to a HaloTag®.
-
Assay Preparation: Plate the engineered cells in a multi-well plate. Add the HaloTag® NanoBRET™ 618 Ligand, which will bind to the HaloTag®-CRBN fusion, serving as the energy acceptor.
-
PROTAC Treatment: Add the PROTAC compound at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the NanoLuc® substrate (furimazine) to the cells. Measure both the donor (NanoLuc®) emission at ~460 nm and the acceptor (NanoBRET™ 618) emission at >610 nm.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. A dose-dependent increase in the BRET ratio indicates the formation of the ternary complex.
Decision Framework
The choice between lenalidomide and thalidomide is context-dependent. The following diagram outlines a logical workflow to guide this decision.
Conclusion
While both thalidomide and lenalidomide are effective CRBN recruiters, the available data suggests that lenalidomide may be the superior choice for many PROTAC applications. Its slightly higher binding affinity for CRBN, potential for more favorable physicochemical properties, and demonstrated ability to produce highly potent degraders (in the pM range for certain targets) are significant advantages.[1][6]
However, this is not a universal rule. The optimal choice is ultimately empirical and depends on the interplay between the E3 ligase ligand, the linker, and the POI ligand. The specific geometry and cooperativity of the ternary complex are paramount, and in some cases, a thalidomide-based PROTAC may outperform its lenalidomide counterpart. Therefore, for critical projects, the most rigorous approach is to synthesize and evaluate PROTACs using both scaffolds to determine the optimal degrader for the specific protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 9. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Researcher's Guide to Orthogonal Assays for Confirming Ternary Complex Formation in Cells
For researchers, scientists, and drug development professionals, confirming the formation of a ternary complex—typically involving a target protein, a small molecule degrader (like a PROTAC), and an E3 ligase—within the cellular environment is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key orthogonal assays used for this purpose, supported by experimental data and detailed protocols.
The formation of a stable ternary complex is the linchpin of targeted protein degradation.[1][2] Validating this event in a physiologically relevant context is paramount for establishing a compound's mechanism of action and for guiding medicinal chemistry efforts. A variety of techniques have been developed to probe these interactions in live cells, each with its own set of advantages and limitations. This guide will delve into the principles, protocols, and comparative performance of several widely adopted in-cell assays.
Comparative Analysis of In-Cell Ternary Complex Formation Assays
Choosing the right assay depends on various factors, including the specific biological question, available resources, and desired throughput. The following table summarizes the key quantitative parameters of popular orthogonal assays.
| Assay | Principle | Throughput | Key Quantitative Readout | Typical Dynamic Range | Reported Sensitivity (Example) | Key Advantages | Key Limitations |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer | High | BRET Ratio | Wide | EC50 values in the nanomolar range[3][4] | Live-cell, real-time kinetics; high sensitivity[2][4][5] | Requires genetic engineering (NanoLuc® and HaloTag® fusions)[3][4] |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer | High | TR-FRET Ratio | Moderate to Wide | EC50 values in the nanomolar range[6] | Homogeneous, no-wash format; reduced background fluorescence[7][8][9][10] | Can have lower signal-to-background than NanoBRET; potential for compound interference. |
| AlphaLISA® | Amplified Luminescent Proximity Homogeneous Assay | High | AlphaLISA Signal | Wide | Signal-to-background ratios of 4.3-6.3 fold[11] | No-wash, bead-based assay; high sensitivity | Can be susceptible to the "hook effect" at high analyte concentrations.[12] |
| BiFC | Bimolecular Fluorescence Complementation | Low to Medium | Fluorescence Intensity | Narrow | Visual confirmation of interaction | Provides spatial localization of the interaction in cells[13][14] | Irreversible complementation, not suitable for dynamic studies; slow signal maturation.[14][15] |
| CETSA® | Cellular Thermal Shift Assay | Medium to High | Thermal Shift (ΔTagg) | Dependent on protein stability | Detects target engagement in the micromolar to nanomolar range[16] | Label-free, works with endogenous proteins; confirms intracellular target engagement.[17][18][19] | Indirect measure of ternary complex formation; not all proteins exhibit a thermal shift.[17] |
| Co-IP | Co-Immunoprecipitation | Low | Western Blot Band Intensity | Narrow | Qualitative to semi-quantitative | Works with endogenous proteins; well-established technique. | Prone to false positives/negatives; may not capture transient interactions.[20][21][22] |
Signaling Pathway and Experimental Workflows
To better visualize the underlying principles and experimental steps of these assays, the following diagrams have been generated.
Caption: PROTAC-mediated ternary complex formation leading to target protein degradation.
Caption: A simplified workflow for the NanoBRET ternary complex assay.
Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A step-by-step workflow for Co-Immunoprecipitation to detect ternary complexes.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these assays. Below are protocols for several key in-cell experiments.
NanoBRET™ Ternary Complex Assay Protocol
This protocol outlines the general steps for measuring PROTAC-induced ternary complex formation.[3]
Materials:
-
HEK293T cells
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
Plasmid DNA: NanoLuc®-fused target protein (donor) and HaloTag®-fused E3 ligase (acceptor)
-
White, solid-bottom 96- or 384-well assay plates
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132, optional)
Procedure:
-
Cell Seeding: Seed HEK293T cells in 96- or 384-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Transfection: Co-transfect the cells with the NanoLuc®-target and HaloTag®-E3 ligase plasmids. The optimal donor-to-acceptor plasmid ratio should be determined empirically, but a 1:10 ratio is a good starting point.[3]
-
Incubation: Incubate the transfected cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in Opti-MEM™.
-
(Optional) To distinguish ternary complex formation from subsequent degradation, pre-treat cells with a proteasome inhibitor like MG132 for 2-4 hours before adding the PROTAC.[3]
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
-
Reagent Addition: Prepare the NanoBRET™ detection reagent by diluting the HaloTag® NanoBRET® 618 Ligand and Nano-Glo® Live Cell Substrate in Opti-MEM™. Add the detection reagent to each well.
-
Measurement: Measure the donor (460 nm) and acceptor (618 nm) luminescence signals using a luminometer capable of dual-filtered luminescence detection.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the EC50.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol is a general guideline for performing a CETSA experiment to assess target engagement.[19]
Materials:
-
Cells expressing the target protein
-
PROTAC or compound of interest
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Method for protein quantification (e.g., Western blot, ELISA, or mass spectrometry)
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the PROTAC or a vehicle control for a specified time.
-
Harvest and Resuspend: Harvest the cells and wash with PBS. Resuspend the cell pellet in PBS or the appropriate buffer.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a 96-well PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using a suitable method like Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target stabilization and engagement.[19]
Co-Immunoprecipitation (Co-IP) Protocol
This protocol describes a general procedure for Co-IP to detect ternary complex formation.[22][23]
Materials:
-
Cells expressing the target protein and E3 ligase
-
PROTAC of interest
-
Ice-cold PBS
-
Ice-cold non-denaturing lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the target protein or E3 ligase
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (typically the lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with Protein A/G beads for 1 hour at 4°C. Pellet the beads and transfer the supernatant to a new tube.[22]
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-target protein) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in elution buffer to release the protein complex. For Western blot analysis, resuspend in SDS-PAGE sample buffer and boil for 5-10 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the target protein, the E3 ligase, and a component of the E3 ligase complex to confirm the presence of the ternary complex.
-
By employing a combination of these orthogonal assays, researchers can build a robust body of evidence to confidently confirm ternary complex formation in cells, a crucial step towards the successful development of targeted protein degraders.
References
- 1. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 2. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 10. poly-dtech.com [poly-dtech.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bimolecular Fluorescence Complementation (BiFC) Analysis of Protein–Protein Interactions and Assessment of Subcellular Localization in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Bimolecular Fluorescence Complementation (BiFC) Assay for Direct Visualization of Protein-Protein Interaction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bimolecular Fluorescence Complementation (BiFC) for Live-Cell Imaging of Protein-Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Visualization of Protein-protein Interaction in Nuclear and Cytoplasmic Fractions by Co-immunoprecipitation and In Situ Proximity Ligation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. benchchem.com [benchchem.com]
A Head-to-Head Comparison of CRBN and VHL Recruiting PROTACs in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice between Cereblon (CRBN) and von Hippel-Lindau (VHL) as the E3 ligase-recruiting component of a Proteolysis Targeting Chimera (PROTAC) is a critical decision that profoundly influences the degrader's efficacy, selectivity, and pharmacological properties. This guide provides an objective, data-driven comparison of CRBN and VHL-based PROTACs to inform rational drug design and development.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They achieve this by simultaneously binding to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] While over 600 E3 ligases are encoded in the human genome, CRBN and VHL have emerged as the most widely utilized due to the availability of well-characterized, high-affinity small molecule ligands.[2]
General Mechanism of Action
The fundamental mechanism for both CRBN and VHL-recruiting PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity facilitates the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitin (B1169507) chain is recognized by the 26S proteasome, which then degrades the target protein.
Key Differences and Considerations
The selection between CRBN and VHL is not trivial, as each imparts distinct characteristics to the resulting PROTAC.[] These differences stem from their respective biology, ligand-binding properties, and expression profiles.[][4]
| Feature | CRBN-based PROTACs | VHL-based PROTACs |
| Ligands | Based on immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.[] | Typically derived from a hydroxyproline (B1673980) scaffold that mimics the binding of HIF-1α.[] |
| Binding Pocket | Relatively shallow and accommodating, which can be permissive to a diverse range of neo-substrates.[] | A more defined and buried binding pocket, often leading to higher selectivity.[] |
| Kinetics | Generally exhibit faster catalytic turnover rates.[] | Form more stable and long-lived ternary complexes.[] |
| Off-Target Effects | IMiD-based ligands can induce degradation of endogenous neosubstrates like Ikaros (IKZF1) and Aiolos (IKZF3).[5] | Generally considered to have a cleaner off-target profile with fewer known neosubstrates.[5][6] |
| Molecular Weight | Ligands are relatively small, which can contribute to more favorable drug-like properties.[7] | Ligands are often larger, potentially leading to higher molecular weight PROTACs that may violate Lipinski's "Rule of Five".[8] |
| Expression & Localization | Ubiquitously expressed, with high levels in hematopoietic and neural tissues.[] Primarily nuclear but can shuttle to the cytoplasm.[] | Widely expressed, with high levels in the kidney and liver.[] Predominantly cytosolic.[] |
| Clinical Development | A significant majority of PROTACs in clinical trials are CRBN-based.[8][9] | Fewer in clinical trials, but notable examples like DT2216 exist.[10] |
Quantitative Performance Data
Direct head-to-head comparisons of PROTACs with identical target binders and linkers are limited in published literature.[1] However, by compiling data from various studies, we can draw informative comparisons. The following tables summarize the performance of CRBN and VHL-based PROTACs against common oncology targets.
Table 1: Comparison of BRD4 Degraders
| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | CRBN | MV4-11 | ~4 | >98 | [11] |
| ARV-825 | CRBN | Burkitt's Lymphoma | <1 | >95 | [12] |
| MZ1 | VHL | HeLa | 25 | >90 | [11] |
| ARV-771 | VHL | 22Rv1 | <5 | >95 | [13] |
Table 2: Comparison of EGFR Mutant Degraders
| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 69 | CRBN | HCC-827 (L858R/T790M) | 11 | >90 | [8] |
| Compound 68 | VHL | HCC-827 (L858R/T790M) | 5.0 | >90 | [8] |
Table 3: Comparison of KRAS G12D Degraders
| Degrader | E3 Ligase Recruited | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |
| KRAS Degrader (CRBN) | CRBN | NCI-H358 | 0.03 | Not Specified | [11] |
| KRAS Degrader (VHL) | VHL | NCI-H358 | 0.1 | Not Specified | [11] |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific target binder, linker, cell line, and experimental conditions, and thus should be interpreted with caution.
Experimental Protocols
Accurate and reproducible assessment of PROTAC performance is paramount. Below are detailed methodologies for key experiments used in the characterization of CRBN and VHL-based degraders.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, HEK293T, or a cancer cell line relevant to the target) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (typically 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry is used to quantify the band intensities. Normalize the target protein levels to the loading control. Calculate DC₅₀ and Dₘₐₓ values from the dose-response curve.
Immunoprecipitation for Ubiquitination Assay
Objective: To confirm that the PROTAC induces ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells in a denaturing lysis buffer containing 1% SDS to disrupt protein-protein interactions.
-
Immunoprecipitation: Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an antibody against ubiquitin to detect polyubiquitinated target protein.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
Objective: To assess the functional consequence of target protein degradation on cell proliferation or viability.
-
Cell Seeding: Plate cells in a 96-well plate.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[1]
-
CellTiter-Glo Assay: Add the CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability.
-
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the GI₅₀ (half-maximal growth inhibition) or IC₅₀ (half-maximal inhibitory concentration).
Experimental and Logical Workflows
The development and comparison of CRBN and VHL-based PROTACs follow a logical workflow, from initial design to in-depth characterization.
Concluding Remarks
Both CRBN and VHL have proven to be highly effective E3 ligases for targeted protein degradation. The choice between them is context-dependent and involves a trade-off between various factors.[]
-
CRBN-based PROTACs are often favored due to the smaller size and favorable physicochemical properties of their IMiD-based ligands.[7] The extensive clinical experience with IMiDs also provides a solid foundation for their development.[9] However, the potential for off-target degradation of neosubstrates requires careful evaluation.[5]
-
VHL-based PROTACs may offer superior selectivity due to the nature of the VHL binding pocket and a lower propensity for off-target effects.[][6] This can be a significant advantage in developing highly specific therapeutics. The larger size of VHL ligands can present challenges in achieving optimal drug-like properties.[8]
Ultimately, the optimal choice of E3 ligase depends on the specific target protein, the desired therapeutic window, and the acceptable safety profile. A systematic comparison using matched pairs of PROTACs with identical target binders and linkers is the most definitive way to determine the superior E3 ligase for a given application.[1] As the field of targeted protein degradation continues to evolve, the expansion of the E3 ligase toolbox will undoubtedly provide even more options for fine-tuning the properties of these promising therapeutics.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. benchchem.com [benchchem.com]
- 12. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of Thalidomide-O-amido-PEG-C2-NH2
For researchers, scientists, and drug development professionals, the responsible handling and disposal of investigational compounds like Thalidomide-O-amido-PEG-C2-NH2 are critical for ensuring laboratory safety and environmental protection. This molecule, a key component in the development of Proteolysis Targeting Chimeras (PROTACs), incorporates a derivative of thalidomide (B1683933), a substance known for its potent biological activity and teratogenic properties.[1][2][3] Consequently, all waste containing this compound must be treated as hazardous.
This guide provides a comprehensive, step-by-step plan for the proper disposal of this compound, synthesized from best practices for handling thalidomide analogs and PROTACs.[4] Adherence to these procedures is essential to mitigate risks and comply with regulatory standards. Always consult your institution's Environmental Health and Safety (EHS) department for specific local requirements before implementing any disposal protocol.
Compound Data and Hazard Summary
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | |
| CAS Number | 2204226-02-6 | |
| Molecular Formula | C20H26ClN5O6 (as HCl salt) | |
| Molecular Weight | 454.87 g/mol (as HCl salt) | |
| Known Hazards | Based on Thalidomide: Known human teratogen, potential for reproductive harm, toxic if swallowed, may cause damage to hematological and neurological systems through prolonged exposure.[2] |
Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the collection, storage, and disposal of waste containing this compound.
Personal Protective Equipment (PPE)
Before handling the compound in any form (solid or solution), it is mandatory to wear the appropriate PPE to prevent exposure.
-
Hand Protection: Wear chemical-resistant nitrile or neoprene gloves. Consider double-gloving for tasks with a higher risk of direct contact.
-
Eye and Face Protection: Use ANSI Z87.1-compliant safety glasses with side shields. In situations with a splash hazard, chemical splash goggles and a face shield are required.
-
Body Protection: A fully buttoned, flame-resistant laboratory coat is necessary to protect skin and clothing.
-
Respiratory Protection: If handling the powder outside of a certified chemical fume hood or ventilated enclosure, a properly fitted respirator is required to prevent inhalation of dust.
Waste Segregation and Collection
All waste streams must be segregated at the point of generation to ensure proper disposal. Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste:
-
Liquid Waste:
-
Contaminated Labware:
-
Disposable Labware: Treat as solid hazardous waste.
-
Non-disposable Glassware: Decontaminate using a validated procedure approved by your EHS department or dispose of it as hazardous waste.
-
Container Management and Storage
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard symbols (e.g., toxic, reproductive hazard).
-
Storage: Keep the waste container securely sealed when not in use. Store it in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.
-
Documentation: Maintain a detailed log of the waste generated, including the quantity and date, to ensure regulatory compliance.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: All non-essential personnel should leave the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use a non-combustible absorbent material (e.g., vermiculite, sand) to contain the spill.[4] For solid spills, carefully sweep or scoop the material to avoid generating dust.[4]
-
Collect: Place all cleanup materials into a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol) and then wash the area thoroughly.[4]
Final Disposal
The final disposal of this compound waste must be handled by professionals.
-
Professional Disposal Service: Contact your institution's EHS office to arrange for the pickup of the hazardous waste. The waste will be transported to a licensed facility for high-temperature incineration, which is the recommended disposal method for thalidomide and its derivatives.
-
Regulatory Compliance: Ensure that all local, state, and federal regulations for hazardous waste disposal are strictly followed.[4]
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: Hypothetical Chemical Inactivation
Disclaimer: The following protocol is a hypothetical approach for the chemical degradation of small quantities of this compound for research purposes only. This procedure should only be performed by highly trained personnel in a controlled laboratory setting and requires a thorough, site-specific risk assessment and explicit approval from your institution's EHS office. Incineration remains the recommended primary disposal method.
Objective: To degrade the thalidomide analog into potentially less hazardous components via oxidation before final disposal as aqueous chemical waste.
Materials:
-
This compound waste material
-
Suitable organic solvent (e.g., DMSO, DMF)
-
Strong oxidizing agent (e.g., Potassium permanganate, Sodium hypochlorite (B82951) solution). The choice of agent must be based on a compatibility assessment.
-
Quenching agent (e.g., Sodium bisulfite for permanganate)
-
Acid and Base for pH adjustment (e.g., HCl, NaOH)
-
Stir plate and stir bar
-
Appropriate reaction vessel
-
Personal Protective Equipment (PPE) as listed above
-
Chemical fume hood
Methodology:
-
Preparation: Conduct the entire procedure within a certified chemical fume hood.
-
Dissolution: Dissolve the waste material containing this compound in a minimal amount of a suitable organic solvent within the reaction vessel.
-
Oxidation: While stirring vigorously, slowly and carefully add the chosen oxidizing agent to the solution. The reaction may be exothermic; control the rate of addition to manage the temperature.
-
Monitoring: Monitor the reaction for completion using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the absence of the starting material.
-
Quenching: Once the reaction is complete, neutralize any excess oxidizing agent by slowly adding the appropriate quenching agent until the signs of the oxidizer (e.g., purple color of permanganate) disappear.
-
Neutralization: Adjust the pH of the final solution to be within the acceptable range for aqueous chemical waste disposal as specified by your institution (typically between pH 6 and 9).
-
Final Disposal: Transfer the treated solution to a labeled hazardous aqueous waste container for pickup and disposal by the EHS office.
By adhering to these rigorous safety and disposal protocols, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and protecting the broader ecosystem.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
